molecular formula C10H9NO3 B13703203 Methyl 6-hydroxyindolizine-2-carboxylate

Methyl 6-hydroxyindolizine-2-carboxylate

Cat. No.: B13703203
M. Wt: 191.18 g/mol
InChI Key: BOGUTUFMTKURCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxyindolizine-2-carboxylate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-hydroxyindolizine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxyindolizine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 6-hydroxyindolizine-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-14-10(13)7-4-8-2-3-9(12)6-11(8)5-7/h2-6,12H,1H3

InChI Key

BOGUTUFMTKURCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=C(C=CC2=C1)O

Origin of Product

United States

Foundational & Exploratory

Difference between indole-2-carboxylate and indolizine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between Indole-2-carboxylate and Indolizine-2-carboxylate for Researchers and Drug Development Professionals

Abstract

Indole and indolizine represent two fundamental heterocyclic scaffolds in medicinal chemistry, serving as the core for numerous natural products and synthetic therapeutic agents. While they are structural isomers, the distinct placement of the nitrogen atom—within the five-membered ring for indole and at a bridgehead position for indolizine—imparts unique electronic, steric, and physicochemical properties. This guide provides a comprehensive technical comparison of their 2-carboxylate derivatives, focusing on the critical differences in chemical structure, spectroscopic properties, synthetic methodologies, reactivity, and applications in drug discovery. By elucidating these core distinctions, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the rational design and synthesis of novel therapeutics based on these privileged scaffolds.

PART 1: Foundational Chemical and Physical Properties

Structural and Electronic Differences: A Tale of Two Isomers

The fundamental difference between indole-2-carboxylate and indolizine-2-carboxylate lies in their core bicyclic structures. Indole contains a benzene ring fused to a pyrrole ring, with the nitrogen atom as part of the five-membered ring.[1][2] In contrast, indolizine is formed by the fusion of a pyridine and a pyrrole ring, featuring a bridgehead nitrogen atom.[3][4] Both are 10π-electron aromatic systems, which contributes to their relative stability and planar geometry.

However, the location of the nitrogen atom significantly alters the electronic landscape of each molecule. In indole, the nitrogen lone pair participates in the aromatic system, making the pyrrole ring electron-rich and susceptible to electrophilic attack, particularly at the C3 position. The indolizine scaffold is also considered a π-excessive system, but the bridgehead nitrogen atom leads to a different distribution of electron density, influencing its reactivity and intermolecular interactions.[5] This structural nuance is the primary determinant of their divergent chemical behaviors and biological activities.

Core Structures of Indole and Indolizine.
Comparative Spectroscopic Analysis

The structural isomerism of indole and indolizine gives rise to distinct spectroscopic signatures, which are critical for their characterization.

  • NMR Spectroscopy : In ¹H NMR spectra of indole-2-carboxylates, the indole NH proton typically appears as a broad singlet at a downfield chemical shift (around δ 11.0-12.0 ppm), while the C3 proton is a singlet around δ 7.1-7.2 ppm.[6] The protons on the benzene ring appear in the aromatic region (δ 7.0-7.7 ppm).[6] For indolizine-2-carboxylates, the absence of an N-H proton is a key differentiator. The protons on the pyridine and pyrrole rings exhibit characteristic chemical shifts and coupling patterns that are sensitive to the substitution on the rings.

  • Photophysical Properties : The absorption and emission characteristics of these two scaffolds are markedly different. Indole derivatives typically exhibit two absorption bands in the 260-290 nm region.[7] In contrast, indolizines have a more extended conjugation, leading to absorption at longer wavelengths, with two distinct bands around 295 nm and 380 nm.[7] This difference in electronic transitions also affects their fluorescence properties, with indolizines generally showing slower non-radiative decay compared to their indole counterparts.[7]

PropertyIndole-2-carboxylateIndolizine-2-carboxylate
Core Structure Fused benzene and pyrrole ringsFused pyridine and pyrrole rings
Nitrogen Position Part of the 5-membered ringBridgehead
¹H NMR (Key Signal) N-H proton signal (δ ~11-12 ppm)No N-H proton signal
UV Absorption ~260-290 nm~295 nm and ~380 nm
Aromaticity 10π-electron system10π-electron system

PART 2: Synthesis and Reactivity

Synthetic Strategies

The distinct structures of indole-2-carboxylate and indolizine-2-carboxylate necessitate different synthetic approaches.

A variety of methods exist for the synthesis of the indole nucleus.[8] A modern and efficient approach is the palladium-catalyzed aerobic amination of aryl C-H bonds.[9] This method allows for the direct formation of the indole ring from readily available starting materials.

Experimental Protocol: Palladium-Catalyzed Aerobic C-H Amination [9]

  • Reactant Preparation : To a reaction vessel, add 2-acetamido-3-arylacrylate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and ligand (e.g., XPhos, 0.2 equiv).

  • Solvent and Base : Add a suitable solvent (e.g., DMSO) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction Conditions : Heat the mixture at a specified temperature (e.g., 100-120 °C) under an oxygen atmosphere (or air) for 12-24 hours.

  • Work-up and Purification : After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the 1-acetyl indole-2-carboxylate.

  • Deacetylation : The acetyl group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) to afford the final indole-2-carboxylate.[9]

G start 2-Acetamido-3-arylacrylate catalyst Pd(OAc)₂ / Ligand Base (K₂CO₃) Solvent (DMSO) start->catalyst Add reactants reaction Aerobic C-H Amination (100-120 °C, O₂) catalyst->reaction intermediate 1-Acetyl Indole-2-carboxylate reaction->intermediate deacetylation Deacetylation (NaOH, MeOH/H₂O) intermediate->deacetylation product Indole-2-carboxylate deacetylation->product

Workflow for Indole-2-carboxylate Synthesis.

The most common and versatile method for constructing the indolizine scaffold is the 1,3-dipolar cycloaddition reaction (Huisgen cycloaddition) between a pyridinium ylide and an electron-deficient alkyne, such as ethyl propiolate.[10][11]

Experimental Protocol: 1,3-Dipolar Cycloaddition [10]

  • Ylide Formation (in situ) : In a round-bottom flask, dissolve a substituted pyridine (1.0 equiv) and an α-halo ketone or ester (e.g., ethyl 2-bromoacetate) (1.0 equiv) in a solvent like DMF. Stir at room temperature for 2-4 hours to form the pyridinium salt.

  • Cycloaddition : Add a base (e.g., K₂CO₃, 2.0 equiv) to the mixture to generate the pyridinium ylide in situ. Then, add the electron-deficient alkyne (e.g., ethyl propiolate, 1.2 equiv).

  • Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification : Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification : Purify the crude product via silica gel column chromatography to obtain the ethyl indolizine-2-carboxylate.

G pyridine Substituted Pyridine + α-halo ester ylide Pyridinium Ylide (in situ generation with base) pyridine->ylide cycloaddition 1,3-Dipolar Cycloaddition ylide->cycloaddition alkyne Ethyl Propiolate alkyne->cycloaddition product Ethyl Indolizine-2-carboxylate cycloaddition->product

Workflow for Indolizine-2-carboxylate Synthesis.
Chemical Reactivity and Derivatization

The carboxylate group at the 2-position of both scaffolds can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.[6][12] The reactivity of the heterocyclic core, however, is different.

  • Indole-2-carboxylates are prone to electrophilic substitution, with the C3 position being the most reactive. They can also be functionalized at the N1 position through alkylation or acylation.[6]

  • Indolizine-2-carboxylates are also subject to electrophilic substitution, typically at the C1 and C3 positions. The ester can be hydrolyzed to indolizine-2-carboxylic acid, which is a key intermediate for synthesizing various derivatives, such as amides, via coupling reactions.[12][13][14]

PART 3: Applications in Drug Discovery

Both indole-2-carboxylate and indolizine-2-carboxylate are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Pharmacological Profiles and Biological Activities

While both scaffolds are versatile, they have been explored for somewhat different therapeutic applications, underscoring the impact of their structural differences.

  • Indole-2-carboxylate Derivatives : This scaffold is prominent in the development of inhibitors for enzymes involved in cancer and viral diseases.

    • HIV-1 Integrase Inhibition : Indole-2-carboxylic acid has been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors.[15][16][17] The indole nucleus can chelate with Mg²⁺ ions in the enzyme's active site.[15][16]

    • Cancer Therapy : Derivatives have been synthesized as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in tumor immunotherapy.[18] Other derivatives have shown potent antiproliferative activity by targeting kinases like EGFR and CDK2.[19]

  • Indolizine-2-carboxylate Derivatives : The indolizine core is associated with a broad range of pharmacological activities, including CNS, antimicrobial, and anti-inflammatory effects.[3][4][20]

    • Anticancer Activity : Indolizine derivatives have demonstrated significant anticancer potential, with some compounds showing potent growth inhibition against lung, brain, and renal cancer cell lines.[5][21]

    • Monoamine Oxidase (MAO) Inhibition : N'-substituted hydrazides of indolizine-2-carboxylic acid have been shown to be potent MAO inhibitors, with greater activity than the drug iproniazid.[22]

    • Antimicrobial and Anti-inflammatory : The indolizine scaffold is a component of various compounds with reported antimicrobial, anti-inflammatory, and analgesic properties.[20][23]

Therapeutic AreaIndole-2-carboxylate ExamplesIndolizine-2-carboxylate Examples
Antiviral HIV-1 Integrase Inhibitors[15][16]Anti-HIV-1 activity reported[24]
Anticancer IDO1/TDO Inhibitors[18], EGFR/CDK2 Inhibitors[19]Tubulin Polymerization Inhibitors, Antiproliferative agents[5][21]
Enzyme Inhibition Plasminogen Activator Inhibitor-1[25]Monoamine Oxidase (MAO) Inhibitors[22], Tyrosine Phosphatase Inhibitors[3]
CNS Activity Glycine receptor antagonists[25]CNS depressant activity[20]
Anti-inflammatory Reported activity[25]Well-established activity[3][20]
Structure-Activity Relationship (SAR) Insights

The development of potent drug candidates from these scaffolds relies on understanding their structure-activity relationships.

  • Indole-2-carboxylates as HIV Integrase Inhibitors : For this class, SAR studies have shown that introducing a halogenated benzene ring at the C6 position can enhance π-π stacking interactions with viral DNA. Additionally, modifications at the C3 position can improve interactions with hydrophobic pockets in the enzyme's active site.[16][17]

G cluster_0 SAR for Indole-2-carboxylate as HIV Integrase Inhibitors indole Indole Core c2 C2-Carboxylic Acid (Chelates Mg²⁺) indole->c2 Essential for activity c3 C3-Substitutions (Hydrophobic Interactions) indole->c3 Improves potency c6 C6-Halogenated Aryl (π-π Stacking with vDNA) indole->c6 Enhances binding

Key SAR points for Indole-2-carboxylate inhibitors.
  • Indolizine-2-carboxylates as Anticancer Agents : In anticancer indolizine derivatives, substitutions at various positions have been shown to be critical. For instance, substituted benzoyl groups at positions 5 and 7, or an acetyl group at position 7, can significantly influence antiproliferative activity against different cancer cell lines.[21]

Conclusion

Indole-2-carboxylate and indolizine-2-carboxylate, while being simple structural isomers, occupy distinct and valuable chemical spaces. Their differences, originating from the placement of a single nitrogen atom, cascade through their electronic properties, spectroscopic signatures, synthetic accessibility, and ultimately, their utility as scaffolds for drug discovery. Indole-2-carboxylates have been extensively developed as targeted enzyme inhibitors, particularly in oncology and virology. In contrast, indolizine-2-carboxylates are associated with a broader, more diverse pharmacological profile, showing promise in areas from CNS disorders to infectious diseases. A thorough understanding of these core differences is paramount for scientists aiming to harness the full potential of these powerful heterocyclic systems in the design of next-generation therapeutics.

References

  • 22 (Source: PubMed)

  • 9 (Source: ACS Publications)

  • 12 (Source: Benchchem)

  • 6 (Source: MDPI)

  • 18 (Source: PubMed)

  • 15 (Source: RSC Publishing)

  • 5 (Source: Benchchem)

  • 26 (Source: Benchchem)

  • 16 (Source: PMC)

  • 8 (Source: Taylor & Francis)

  • 27 (Source: PDF)

  • 17 (Source: MDPI)

  • 28 (Source: Australian Journal of Chemistry)

  • 13 (Source: ResearchGate)

  • 14 (Source: ResearchGate)

  • 19 (Source: PMC)

  • 3 (Source: Review Article)

  • 7 (Source: J. Phys. Chem.)

  • 29 (Source: BenchChem)

  • 23 (Source: Der Pharma Chemica)

  • 25 (Source: The Good Scents Company)

  • 30 (Source: PubChem)

  • 31 (Source: PMC)

  • 1 (Source: Smolecule)

  • 32 (Source: ResearchGate)

  • 21 (Source: PMC)

  • 2 (Source: SciSpace)

  • 33 (Source: ResearchGate)

  • 34 (Source: Arkivoc)

  • 35 (Source: Smolecule)

  • 11 (Source: International Journal of Engineering Trends and Technology)

  • 36 (Source: LOCKSS)

  • 24 (Source: PubMed)

  • 37 (Source: PubChem)

  • 38 (Source: Benchchem)

  • 39 (Source: IUCr)

  • 40 (Source: PubChem)

  • 4 (Source: Der Pharma Chemica)

  • 41 (Source: PMC)

Sources

Technical Guide: Methyl 6-hydroxyindolizine-2-carboxylate Solubility & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection strategy, and handling protocols for Methyl 6-hydroxyindolizine-2-carboxylate . The recommendations are derived from the physicochemical properties of the indolizine core , the lipophilic methyl ester , and the polar phenolic hydroxyl group.

Executive Summary

Methyl 6-hydroxyindolizine-2-carboxylate is a bicyclic heteroaromatic intermediate used primarily in the synthesis of pharmaceuticals (e.g., potential anti-inflammatory or antiviral agents). Its solubility is governed by a "push-pull" mechanism:

  • Lipophilic Driver: The indolizine core and methyl ester moiety promote solubility in halogenated and organic esters.

  • Polar Driver: The 6-hydroxy group acts as a hydrogen bond donor, significantly reducing solubility in non-polar alkanes (hexanes) while enhancing affinity for polar protic solvents (alcohols) and polar aprotic solvents (DMSO).

Key Takeaway: For routine handling, Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are the standard solvents. For high-concentration stock solutions or reactions requiring thermal stability, DMSO is the superior choice.

Physicochemical Profile

PropertyValue (Estimated/Analog)Impact on Solubility
Structure Indolizine (6,5-fused)Aromatic character; soluble in organic solvents.
Functional Groups Methyl Ester (-COOMe)Increases lipophilicity; enables solubility in DCM/EtOAc.
Functional Groups Phenolic Hydroxyl (-OH)Increases polarity; enables H-bonding; pH-sensitive solubility.
pKa (OH group) ~9.5 - 10.5Soluble in basic aqueous media (forms phenoxide anion).
LogP ~1.5 - 2.0Moderately lipophilic; partitions well into organic phase during extraction.

Comprehensive Solubility Profile

Category A: High Solubility (Primary Solvents)

Use these for stock solutions, NMR analysis, or high-concentration reactions.

  • Dimethyl Sulfoxide (DMSO): Excellent solubility (>50 mg/mL). The sulfoxide oxygen accepts the proton from the 6-OH group, stabilizing the molecule.

  • Dimethylformamide (DMF): Similar to DMSO; ideal for SNAr or coupling reactions where high temperatures are required.

  • Methanol / Ethanol: Good solubility, especially when warm. The protic nature matches the phenolic hydroxyl. Note: Avoid methanol if transesterification is a risk under basic conditions.

Category B: Moderate Solubility (Workup & Purification)

Use these for extraction, chromatography, and crystallization.

  • Dichloromethane (DCM): The "workhorse" solvent. Dissolves the compound well for transfer and loading onto silica gel.

  • Ethyl Acetate (EtOAc): Good solubility. Often used as the mobile phase component (mixed with Hexanes/Heptane) for silica chromatography.

  • Acetone: Good solubility but rarely used for extraction due to miscibility with water.

Category C: Poor / Insoluble (Precipitation & Washing)

Use these to crash out the product or wash away impurities.

  • Water (Neutral pH): Insoluble. The hydrophobic aromatic core dominates.

  • Hexanes / Heptane / Cyclohexane: Insoluble to sparingly soluble. The polar 6-OH group prevents dissolution. Use these as antisolvents to induce crystallization.

  • Diethyl Ether: Moderate to poor. Often insufficient for dissolving large quantities but useful for washing.

Category D: Reactive / pH-Dependent
  • Aqueous NaOH / KOH (1M): Soluble. Deprotonation of the 6-OH yields the water-soluble phenoxide salt.

    • Caution: Prolonged exposure to strong base may hydrolyze the methyl ester to the carboxylic acid.

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the correct solvent based on your experimental goal.

SolventSelection Start Select Solvent for Methyl 6-hydroxyindolizine-2-carboxylate Goal What is the operational goal? Start->Goal Reaction Chemical Reaction Goal->Reaction Workup Extraction / Workup Goal->Workup Purify Purification / Analysis Goal->Purify TempHigh High Temp (>80°C)? Reaction->TempHigh Extract Aqueous Extraction Workup->Extract Chrom Column Chromatography Purify->Chrom Recryst Recrystallization Purify->Recryst DMF Use DMF or DMSO TempHigh->DMF Yes TempLow Low/Amb Temp? TempHigh->TempLow No DCM_THF Use DCM or THF TempLow->DCM_THF EtOAc Use Ethyl Acetate (Partition vs Water) Extract->EtOAc Silica DCM / MeOH (95:5) or Hex/EtOAc (1:1) Chrom->Silica CrystSolv Dissolve in hot EtOH, add Hexane dropwise Recryst->CrystSolv

Caption: Decision logic for solvent selection based on experimental stage (Reaction, Workup, or Purification).

Experimental Protocols

Protocol A: Standard Solubility Determination

Use this to verify solubility for a specific batch/purity level.

  • Weigh 5 mg of compound into a 2 mL clear glass vial.

  • Add 100 µL of the test solvent (DCM, MeOH, or EtOAc).

  • Vortex for 30 seconds.

  • Observation:

    • Clear solution: Soluble (>50 mg/mL).

    • Cloudy/Particulates: Add solvent in 100 µL increments up to 1 mL.

    • Still solid: Insoluble (<5 mg/mL).

Protocol B: Recrystallization (Purification)

Because of the Hydroxy/Ester combination, a dual-solvent system is most effective.

  • Dissolve crude solid in a minimum amount of hot Ethanol or Methanol (approx. 60°C).

  • Once fully dissolved, remove from heat.

  • Slowly add Hexane or Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then place in a fridge (4°C) overnight.

  • Filter the resulting crystals and wash with cold Hexane/Ethanol (9:1) mixture.

Protocol C: Aqueous Extraction (Workup)

Critical for separating the product from water-soluble reaction byproducts (e.g., pyridinium salts).

  • Dilute reaction mixture with Ethyl Acetate .

  • Wash with Water (to remove salts) and Brine (to break emulsions).

  • Crucial Step: If the product remains in the aqueous layer (due to high polarity), acidify the aqueous layer slightly (pH 4-5) to ensure the phenol is protonated (neutral) and re-extract with DCM .

References

  • National Institutes of Health (NIH) / PubChem. Methyl 6-methylindolizine-7-carboxylate Compound Summary. [Link]

  • Organic Chemistry Portal. Synthesis of Indolizines: Pyridinium Ylide Cycloadditions. [Link]

  • MDPI. Synthesis of Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate via Cycloaddition. [Link]

A Technical Guide to the Biological Activities of 6-Hydroxyindolizine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indolizine, a bicyclic aromatic nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide focuses on the largely unexplored potential of 6-hydroxyindolizine, a phenolic analog of the parent structure. While direct and extensive experimental data on the biological activities of 6-hydroxyindolizine derivatives remain nascent, this document synthesizes the known bioactivities of the broader indolizine class, providing a predictive framework for the therapeutic potential of 6-hydroxyindolizine. We delve into the established anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of indolizine analogs, offering detailed experimental protocols for their evaluation. By examining the structure-activity relationships, we extrapolate the potential influence of the 6-hydroxy moiety on these activities, paving the way for future research and drug development endeavors centered on this promising chemical entity.

Introduction: The Indolizine Scaffold and the Promise of the 6-Hydroxy Moiety

The indolizine nucleus, an isomer of indole, is a key structural motif in numerous natural products and synthetic compounds of therapeutic interest.[1] Its unique electronic properties and planar structure allow for diverse interactions with biological macromolecules, making it a versatile template for drug design.[2][3] Indolizine derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][5]

The introduction of a hydroxyl group at the 6-position of the indolizine core is anticipated to significantly modulate its biological profile. Phenolic hydroxyl groups are well-known pharmacophores that can participate in hydrogen bonding with biological targets, act as antioxidants, and alter the solubility and metabolic stability of a molecule. While the synthesis of 6-hydroxyindolizines has been reported, a comprehensive evaluation of their biological activities is an area ripe for exploration.[6] This guide aims to bridge this knowledge gap by providing a thorough review of the known biological activities of indolizine derivatives and offering a roadmap for the investigation of their 6-hydroxy analogs.

Anticancer Activity: Targeting the Hallmarks of Cancer

Indolizine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.

Known Anticancer Activities of Indolizine Derivatives

Studies have shown that substituted indolizines can induce apoptosis, inhibit cell proliferation, and disrupt cell migration.[9][10] For instance, certain indolizine-glyoxylamides have demonstrated potent anti-proliferative effects against multidrug-resistant cancer cell lines.[4] The anticancer activity is often dependent on the nature and position of substituents on the indolizine ring.[8]

Postulated Role of the 6-Hydroxy Group in Anticancer Activity

The presence of a 6-hydroxy group could enhance the anticancer potential of the indolizine scaffold through several mechanisms:

  • Enhanced Target Binding: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially increasing the binding affinity of the molecule to target proteins such as kinases or topoisomerases.

  • Antioxidant and Pro-oxidant Effects: Phenolic compounds can exhibit dual roles as antioxidants or pro-oxidants depending on the cellular environment. In cancer cells, a pro-oxidant effect could lead to increased oxidative stress and subsequent apoptosis.

  • Modulation of Signaling Pathways: The hydroxyl group may influence key signaling pathways involved in cancer, such as the p53 and β-catenin pathways, which have been implicated in the anticancer activity of other indolizine derivatives.[11]

Quantitative Data on Anticancer Indolizine Derivatives

While specific IC50 values for 6-hydroxyindolizine derivatives are not yet widely available, the following table presents data for other functionalized indolizines to provide a benchmark for future studies.

Compound ClassCancer Cell LineIC50 (µM)Reference
Indolizine-glyoxylamidesVariousMicromolar range[4]
6-Substituted IndolizinoquinolinedionesHL-60 (Leukemia)0.025 - >10[8]
6-Substituted IndolizinoquinolinedionesA549 (Lung)< 0.01 - >10[8]
Indolizine LactonesDU-145 (Prostate)4.41 - >100[7]
Indolizine LactonesMDA-MB-231 (Breast)1.01 - >100[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of 6-hydroxyindolizine derivatives against cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 6-hydroxyindolizine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 6-hydroxyindolizine derivatives in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram of Experimental Workflow:

MTT_Assay A Seed Cancer Cells B Treat with 6-Hydroxyindolizine Derivatives A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570nm F->G H Calculate IC50 G->H MIC_Workflow A Prepare Serial Dilutions of 6-Hydroxyindolizine B Inoculate with Microbial Suspension A->B C Incubate B->C D Determine MIC (Lowest Concentration with No Growth) C->D

Caption: Broth microdilution for MIC determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Indolizine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory enzymes. [12][13]

Known Anti-inflammatory Activities of Indolizine Derivatives

The anti-inflammatory effects of indolizines are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. [2]

Postulated Role of the 6-Hydroxy Group in Anti-inflammatory Activity

The 6-hydroxy substituent could enhance the anti-inflammatory properties of indolizines in several ways:

  • COX/LOX Inhibition: The phenolic hydroxyl group may mimic the endogenous substrates of COX and LOX enzymes, leading to competitive inhibition.

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), which are potent inflammatory mediators, the 6-hydroxy group can contribute to the overall anti-inflammatory effect.

  • Modulation of Inflammatory Signaling: The hydroxyl group might influence inflammatory signaling pathways, such as the NF-κB pathway.

Quantitative Data on Anti-inflammatory Indolizine Derivatives
Compound ClassTargetIC50 (µM)Reference
7-(Trifluoromethyl)indolizineCOX-2Significant reduction[12]
7-(Trifluoromethyl)indolizineTNF-αSignificant reduction[12]
7-(Trifluoromethyl)indolizineIL-6Significant reduction[12]
Spirooxindole-indolizinePGE2Significant inhibition[13]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to assess the inhibitory activity of 6-hydroxyindolizine derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • 6-hydroxyindolizine derivatives

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme Incubation: In a 96-well plate, incubate the COX enzyme with the 6-hydroxyindolizine derivative or a known inhibitor (e.g., indomethacin) in the assay buffer for a short period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time by adding a stop solution.

  • PGE2 Measurement: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Diagram of COX Inhibition Pathway:

COX_Inhibition ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indolizine 6-Hydroxyindolizine Indolizine->COX Inhibition

Caption: Inhibition of the COX pathway by 6-hydroxyindolizine.

Neuroprotective Activity: Combating Neurodegeneration

Neurodegenerative diseases pose a significant global health challenge. Indole and indolizine derivatives have been investigated for their potential to protect neurons from damage. [14][15]

Known Neuroprotective Activities of Indolizine Derivatives

Indolizine derivatives have shown promise as agonists for the α7 nicotinic acetylcholine receptor (nAChR), a target for cognitive enhancement in disorders like schizophrenia and Alzheimer's disease. [16]Their antioxidant properties also contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in neurodegeneration. [5]

Postulated Role of the 6-Hydroxy Group in Neuroprotective Activity

The 6-hydroxy moiety is expected to be a key contributor to the neuroprotective effects of indolizine derivatives:

  • Antioxidant and Radical Scavenging: The phenolic hydroxyl group is a potent scavenger of reactive oxygen species, which are implicated in neuronal cell death. [5]* Modulation of Neuronal Receptors: The hydroxyl group could enhance binding to neuronal receptors, such as the α7 nAChR, potentially leading to improved efficacy.

  • Anti-inflammatory Effects in the CNS: By reducing neuroinflammation, a common feature of neurodegenerative diseases, 6-hydroxyindolizines could exert a neuroprotective effect.

Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol describes a method to evaluate the neuroprotective effects of 6-hydroxyindolizine derivatives against oxidative stress-induced neuronal cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • 6-hydroxyindolizine derivatives

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))

  • Reagents for cell viability assay (e.g., MTT or LDH assay)

Procedure:

  • Cell Culture: Culture neuronal cells in appropriate medium.

  • Pre-treatment: Treat the cells with various concentrations of the 6-hydroxyindolizine derivatives for a specified period (e.g., 1-24 hours).

  • Induction of Oxidative Stress: Expose the cells to the oxidative stress-inducing agent for a defined duration.

  • Assessment of Cell Viability: Measure cell viability using an MTT or LDH assay as described in previous sections.

  • Data Analysis: Compare the viability of cells treated with the 6-hydroxyindolizine derivatives to that of cells exposed to the oxidative stressor alone to determine the neuroprotective effect.

Diagram of Neuroprotection against Oxidative Stress:

Neuroprotection OxidativeStress Oxidative Stress (e.g., H2O2, 6-OHDA) Neuron Neuron OxidativeStress->Neuron CellDeath Neuronal Cell Death Neuron->CellDeath Indolizine 6-Hydroxyindolizine Indolizine->OxidativeStress Scavenging ROS Indolizine->Neuron Protection

Caption: Neuroprotective action of 6-hydroxyindolizine.

Conclusion and Future Directions

The indolizine scaffold holds significant promise for the development of novel therapeutics. While the biological activities of 6-hydroxyindolizine derivatives are still largely uncharted territory, the extensive research on other indolizine analogs provides a strong foundation for future investigations. The presence of the 6-hydroxy group is predicted to enhance the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of this scaffold.

This technical guide has provided a comprehensive overview of the known biological activities of indolizines and detailed experimental protocols to facilitate the exploration of 6-hydroxyindolizine derivatives. Future research should focus on the systematic synthesis and biological evaluation of a library of 6-hydroxyindolizine compounds to establish clear structure-activity relationships. Elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds will be crucial for their advancement as potential drug candidates. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of the 6-hydroxyindolizine scaffold.

References

  • Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53. (2016). Bioorganic & Medicinal Chemistry Letters, 26(1), 110-113.
  • Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. (2021). RSC Advances, 11(41), 25624-25627.
  • A Comparative Guide to the Structure-Activity Relationships of Indolizine Deriv
  • Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. (2023). RSC Advances, 13(33), 22937-22945.
  • Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. (n.d.).
  • Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investig
  • Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. (2025). Archiv der Pharmazie, 358(1), e2300416.
  • indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica.
  • Antimicrobial Activity of Indolizines: Research Guide & Papers. (n.d.). PapersFlow.
  • Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. (2018). Iranian Journal of Pharmaceutical Research, 17(3), 883-895.
  • Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. (2024). Archiv der Pharmazie, e2300501.
  • Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. (2016). European Journal of Medicinal Chemistry, 115, 94-108.
  • Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2024). Chemistry & Biodiversity, 21(8), e202400825.
  • Functionalized spirooxindole-indolizine hybrids: Stereoselective green synthesis and evaluation of anti-inflammatory effect involving TNF-α and nitrite inhibition. (2018). European Journal of Medicinal Chemistry, 152, 417-423.
  • Structure-activity relationship (SAR) of di-hydroxyl groups bearing analogs 2, 3, 5 and 6. (n.d.).
  • Inhibitory activities of indolizine derivatives: a patent review. (2020).
  • Evaluation of Pyrazolyl‐Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2025).
  • Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. (2021). Molecules, 26(21), 6582.
  • Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. (2024). PeerJ, 12, e17058.
  • Can Fascaplysins Be Considered Analogs of Indolo[2,3-a]pyrrolo[3,4-c]carbazoles? Comparison of Biosynthesis, Biological Activity and Therapeutic Potential. (2021). Marine Drugs, 19(11), 624.
  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (2023). Organic & Biomolecular Chemistry, 21(23), 4786-4803.
  • Indolizine compounds for the treatment of mental disorders or inflammation. (n.d.).
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences, 25(24), 13599.
  • Indole derivatives as neuroprotectants. (1996). General Physiology and Biophysics, 15(3), 161-171.
  • Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). Cellular and Molecular Neurobiology, 26(7-8), 1135-1150.
  • Synthesis and Biological Activities of 6-Hydroxyaurone Derivatives. (2025).
  • Synthesis and biological activities of 6-hydroxyaurone derivatives. (2014). Chinese Journal of Chemistry, 32(11), 1167-1172.
  • Synthesis of certain 6-hydroxy-3(2H)-pyridazinone derivatives and their biological evaluation. (1993). European Journal of Medicinal Chemistry, 28(10), 847-850.
  • Synthesis and biological activities of some new 6-substituted-3(2H)-pyridazinone derivatives. (2002). Indian Journal of Chemistry - Section B, 41B(11), 2397-2401.
  • Synthesis and biological evaluation of novel 6-substituted-3(2H)-pyridazinone derivatives as potential cardiotonic agents. (2008). Bioorganic & Medicinal Chemistry Letters, 18(1), 273-277.
  • Synthesis and biological evaluation of new 6-substituted-3(2H)-pyridazinone derivatives as potent and selective phosphodiesterase 4 inhibitors. (2010). Bioorganic & Medicinal Chemistry, 18(1), 215-223.
  • The role of hydroxyindoles in protecting neuronal cultures
  • Synthesis and biological evaluation of novel 6-substituted-3(2H)-pyridazinone derivatives as potential anticancer agents. (2012). European Journal of Medicinal Chemistry, 54, 82-90.
  • Synthesis and biological evaluation of novel 6-substituted-3(2H)-pyridazinone derivatives as potent and selective inhibitors of phosphodiesterase 3. (2013). Bioorganic & Medicinal Chemistry, 21(1), 263-271.
  • Indolizine- A Privileged Biological Scaffold. (2021). Der Pharma Chemica, 13(2), 27-35.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Methyl 6-Hydroxyindolizine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of methyl 6-hydroxyindolizine-2-carboxylate utilizing a convergent 1,3-dipolar cycloaddition strategy.

This approach offers significant advantages over classical Chichibabin cyclizations, including milder conditions and higher functional group tolerance. However, it presents a specific challenge regarding regioselectivity (6- vs. 8-substitution), which this protocol explicitly addresses through precursor selection and purification strategies.

Abstract & Utility

Indolizines are critical pharmacophores, serving as bioisosteres for indoles and azaindoles in kinase inhibitors and fluorescent biological probes. The 6-hydroxy-2-carboxylate substitution pattern is particularly valuable as a "handle" for further diversification: the C2-ester allows for amide coupling (library generation), while the C6-hydroxyl serves as a site for solubilizing groups or fluorophore attachment. This protocol describes a scalable, metal-free synthesis starting from 3-acetoxypyridine.

Retrosynthetic Analysis & Mechanism

The core strategy involves the generation of a pyridinium


-methylide dipole, which undergoes a [3+2] cycloaddition with methyl propiolate.

Critical Regiochemical Insight: The use of 3-substituted pyridines (like 3-acetoxypyridine) creates an unsymmetrical dipole. Cyclization can occur at the C2 or C6 position of the pyridine ring.

  • Path A (C2 closure): Yields the 8-substituted indolizine (often kinetically favored due to electronic factors).

  • Path B (C6 closure): Yields the desired 6-substituted indolizine.

To maximize the yield of the 6-isomer, we utilize 3-acetoxypyridine (sterically smaller than a protected ether) and optimized solvent polarity to influence the transition state.

Pathway Visualization

IndolizineSynthesis Precursor 3-Acetoxypyridine Salt N-(Methoxycarbonylmethyl)- 3-acetoxypyridinium Bromide Precursor->Salt Methyl Bromoacetate Acetone, Reflux Ylide Pyridinium N-Ylide (Dipole) Salt->Ylide Base (TEA/K2CO3) Cycloadd [3+2] Cycloaddition (Transition State) Ylide->Cycloadd Dipolarophile Methyl Propiolate Dipolarophile->Cycloadd Isomer8 8-Acetoxy Isomer (Major Byproduct) Cycloadd->Isomer8 C2 Closure Isomer6 6-Acetoxy Intermediate Cycloadd->Isomer6 C6 Closure (Desired) Target Methyl 6-Hydroxyindolizine- 2-carboxylate Isomer6->Target Deacetylation (K2CO3, MeOH)

Caption: Bifurcated pathway showing the critical regiochemical divergence between 6- and 8-isomers.

Experimental Protocol

Phase 1: Quaternization (Salt Formation)

Objective: Activate the pyridine ring for ylide formation.

Reagents:

Reagent Equiv. Role
3-Acetoxypyridine 1.0 Precursor
Methyl Bromoacetate 1.2 Alkylating Agent

| Acetone | Solvent | 0.5 M Conc. |

Procedure:

  • Dissolve 3-acetoxypyridine (10.0 mmol) in anhydrous acetone (20 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Add methyl bromoacetate (12.0 mmol) dropwise over 10 minutes.

  • Stir the mixture at room temperature for 12 hours. A white to pale-yellow precipitate will form.

    • Expert Note: If precipitation is slow, gently reflux for 2 hours.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold diethyl ether (

    
     mL) to remove unreacted starting materials.
    
  • Drying: Dry the hygroscopic salt in a vacuum desiccator over

    
    .
    
    • Yield Expectation: >85%.

    • Checkpoint:

      
       NMR (
      
      
      
      ) should show a downfield shift of pyridine protons (>8.5 ppm) and a singlet for the
      
      
      group (~5.5 ppm).
Phase 2: 1,3-Dipolar Cycloaddition & Aromatization

Objective: Construct the indolizine core and establish the 6-substitution pattern.

Reagents:

Reagent Equiv. Role
Pyridinium Salt (Phase 1) 1.0 Dipole Precursor
Methyl Propiolate 1.5 Dipolarophile
Triethylamine (TEA) 2.5 Base

| Manganese Dioxide (


) | 5.0 | Oxidant (Optional) |
| DCM / THF (1:1) | Solvent | 0.1 M Conc. |

Procedure:

  • Suspend the pyridinium salt (5.0 mmol) in a 1:1 mixture of DCM/THF (50 mL).

  • Add methyl propiolate (7.5 mmol).

  • Add TEA (12.5 mmol) dropwise at

    
    . The solution will turn yellow/orange, indicating ylide formation.
    
  • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Mechanism:[1][2][3] The base generates the ylide in situ. The ylide attacks the alkyne. The resulting dihydroindolizine intermediate usually undergoes spontaneous oxidative dehydrogenation in air.[4]

    • Optimization: If the intermediate dihydroindolizine persists (monitored by TLC), add activated

      
       (5 equiv) and stir for 2 hours to force aromatization.
      
  • Workup: Dilute with DCM (50 mL) and wash with water (

    
     mL) and brine. Dry over 
    
    
    
    and concentrate.
Phase 3: Purification & Deprotection

Objective: Isolate the 6-isomer and reveal the hydroxyl group.

  • Regioisomer Separation: The crude residue contains both methyl 6-acetoxyindolizine-2-carboxylate and the 8-acetoxy isomer.

    • Column Chromatography: Silica gel.[5] Gradient elution: 0%

      
       30% EtOAc in Hexanes.
      
    • Identification: The 8-isomer typically elutes first (less polar due to shielding of the nitrogen lone pair by the peri-substituent). The 6-isomer elutes second.

  • Hydrolysis: Dissolve the isolated 6-acetoxy intermediate in MeOH (10 mL). Add

    
     (2.0 equiv). Stir at RT for 1 hour.
    
  • Final Isolation: Acidify carefully with 1M HCl to pH 6. Extract with EtOAc. Concentrate to yield methyl 6-hydroxyindolizine-2-carboxylate .

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity Control

The formation of the 8-isomer is a known limitation of using 3-substituted pyridines.

  • Why it happens: Electronic repulsion between the dipole negative charge and the pyridine substituent lone pairs often directs cyclization to the C2 position (yielding the 8-isomer).

  • Mitigation: Using the acetoxy group (electron-withdrawing) rather than a methoxy group minimizes the electron density at C2, slightly favoring the C6 closure compared to electron-donating substituents.

  • Alternative: If 8-isomer formation is dominant (>80%), consider synthesizing the 5-acetoxypyridine-2-carbaldehyde and using a Scholtz cyclization, though that route is longer.

Self-Validating Analytical Checks
  • Fluorescence: The target 6-hydroxyindolizine is highly fluorescent (often blue/green emission). Lack of fluorescence suggests failure to aromatize.

  • NMR Diagnostic:

    • H5 (Indolizine): Look for a doublet around 7.5–8.5 ppm.[5] In the 8-isomer, this proton is coupled to H6 and H7. In the 6-isomer , H5 appears as a doublet (coupled only to H7) or singlet-like if H7 coupling is weak, but distinct from the 8-isomer pattern.

    • H1/H3: Singlets or doublets in the 6.5–7.5 ppm range characteristic of the pyrrole ring.

References

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193. Link

  • Matsumoto, K., et al. (1988).[3][6] Regioselectivity in the 1,3-dipolar cycloaddition reaction of unsymmetric pyridinium dicyanomethylides. Journal of Heterocyclic Chemistry, 25(2), 689-692.[6] Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][6][7][8][9] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Belaid, S., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 360. Link

Sources

Application Note: Protocol for the Regioselective Synthesis of Indolizine-1-Carboxylates via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

Indolizines are privileged N-fused bicyclic scaffolds found in numerous alkaloids (e.g., swainsonine) and potent pharmaceuticals exhibiting anti-inflammatory, anticancer, and antitubercular activities. Beyond medicinal chemistry, indolizine derivatives are increasingly utilized as organic fluorophores for bio-imaging due to their high quantum yields and tunable Stokes shifts.

This Application Note details a robust, scalable protocol for the synthesis of methyl indolizine-1-carboxylates via the 1,3-dipolar cycloaddition of in situ generated pyridinium ylides with methyl propiolate. Unlike traditional Tschitschibabin methods requiring harsh conditions, this protocol utilizes a base-promoted [3+2] cycloaddition followed by oxidative aromatization under mild conditions.

Key Advantages:

  • Regioselectivity: High specificity for the 1-carboxylate isomer.

  • Operational Simplicity: One-pot ylide generation and trapping.

  • Scalability: Suitable for milligram to multigram synthesis.

Mechanistic Principles

The reaction proceeds through a [3+2] cycloaddition between a pyridinium ylide (1,3-dipole) and methyl propiolate (dipolarophile).

  • Ylide Formation: Treatment of the

    
    -substituted pyridinium salt with a mild base generates the pyridinium ylide. The ylide carbon is nucleophilic.
    
  • Cycloaddition: The ylide undergoes a thermally allowed [4

    
     + 2
    
    
    
    ] cycloaddition with the electron-deficient alkyne.
    • Regiochemistry: The nucleophilic ylide carbon (C3 precursor) attacks the

      
      -carbon (terminal) of methyl propiolate. The electrophilic 
      
      
      
      -carbon of the propiolate bonds with the pyridine nitrogen.
  • Aromatization: The resulting dihydroindolizine intermediate is unstable and undergoes oxidative dehydrogenation (spontaneous in air or oxidant-assisted) to yield the aromatic indolizine.

Diagram 1: Reaction Mechanism & Regioselectivity Pathway

IndolizineMechanism Salt Pyridinium Salt (Precursor) Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation (-HBr) Base Base (TEA/K2CO3) Base->Ylide Transition Transition State [3+2] Cycloaddition Ylide->Transition + Methyl Propiolate Propiolate Methyl Propiolate (Dipolarophile) Propiolate->Transition Dihydro Dihydroindolizine (Intermediate) Transition->Dihydro Ring Closure Product Methyl Indolizine- 1-carboxylate Dihydro->Product Oxidation (Air/MnO2) Oxidation Oxidative Aromatization (-2H) Oxidation->Product

Caption: Mechanistic flow from salt deprotonation to oxidative aromatization.[1][2][3] Note the specific regiochemical alignment determining the 1-carboxylate outcome.

Experimental Protocol

Materials & Reagents[3][4][5][6][7][8][9][10]
  • Substrate:

    
    -Phenacylpyridinium bromide (or equivalent 
    
    
    
    -substituted salt).
  • Reagent: Methyl Propiolate (CAS: 922-67-8). Warning: Lachrymator.

  • Base: Triethylamine (TEA) or Potassium Carbonate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Oxidant: Manganese Dioxide (

    
    ) or activated charcoal (optional, often air is sufficient).
    
Standard Operating Procedure (SOP)

Step 1: Preparation of Pyridinium Salt (If not available)

  • Dissolve pyridine (1.0 equiv) in acetone (0.5 M).

  • Add

    
    -bromoacetophenone (1.0 equiv) dropwise at 0°C.
    
  • Stir at room temperature (RT) for 2–4 hours. The salt precipitates as a white/off-white solid.

  • Filter, wash with cold acetone, and dry under vacuum.

Step 2: Cycloaddition Reaction (The Core Protocol)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Pyridinium Salt (1.0 mmol, 1.0 equiv).

  • Solvent: Suspend the salt in anhydrous DCM (10 mL, 0.1 M).

  • Dipolarophile Addition: Add Methyl Propiolate (1.2–1.5 mmol, 1.2–1.5 equiv) via syringe.

    • Note: Methyl propiolate is volatile and a severe irritant. Handle in a fume hood.

  • Base Addition: Add Triethylamine (2.0–2.5 mmol, 2.0–2.5 equiv) dropwise over 5 minutes.

    • Observation: The reaction mixture will typically turn yellow or orange, indicating ylide formation.

  • Reaction: Stir vigorously at RT open to the air (or under

    
     balloon if kinetics are slow) for 4–12 hours.
    
    • Oxidant Option: If the intermediate dihydroindolizine persists (checked by TLC), add activated

      
       (5.0 equiv) and stir for an additional 2 hours.
      
  • Quench: Dilute with water (10 mL) and extract with DCM (

    
     mL).
    
  • Workup: Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 3: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 7:3).

  • Product: The indolizine-1-carboxylate is usually a fluorescent solid or viscous oil.

Optimization Parameters (Data Summary)
ParameterConditionYield (%)Notes
Solvent DCM85-92Best solubility for organic base; easy workup.
MeOH60-70Proticity can interfere with ylide stability; transesterification possible.
Water/Surfactant75-80Green chemistry alternative; requires specific surfactant.
Base TEA (2.0 eq)88Homogeneous; fast reaction.

(2.0 eq)
82Heterogeneous; requires vigorous stirring.
Oxidant Air (Open Flask)80-85Slower (12h+); simplest setup.

(5 eq)
90-95Fast (2-4h); cleaner conversion of intermediate.
TCCA (0.33 eq)88Rapid oxidative dehydrogenation; careful stoichiometry needed.

Quality Control & Validation

In-Process Monitoring (TLC)
  • Stationary Phase: Silica Gel

    
    .
    
  • Mobile Phase: Hexane:EtOAc (3:1).

  • Visualization: UV (254 nm) and

    
     stain. Indolizines are often strongly fluorescent under 365 nm UV.
    
Structural Confirmation (NMR)

The regiochemistry (1-carboxylate) is confirmed by the splitting pattern of the pyridine ring protons.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • H-5 (Proton alpha to N): Doublet at

      
       9.0–9.5 ppm (deshielded by ring current and N).
      
    • H-8 (Proton at C8): Doublet/Multiplet at

      
       7.5–8.0 ppm.
      
    • Ester Methyl: Singlet at

      
       3.8–3.9 ppm.
      
    • C-2 Proton: Singlet at

      
       7.2–7.5 ppm (if C2 is unsubstituted).
      
Diagram 2: Experimental Workflow & QC Checkpoints

Workflow Start Start: Pyridinium Salt + Methyl Propiolate AddBase Add Base (TEA) Induce Ylide Formation Start->AddBase Monitor Monitor (TLC/LCMS) Check for Dihydro-intermediate AddBase->Monitor Oxidize Add Oxidant (MnO2) Drive Aromatization Monitor->Oxidize Intermediate Persists Quench Quench & Extraction (DCM/Water) Monitor->Quench Conversion Complete Oxidize->Quench Purify Flash Chromatography (Hex/EtOAc) Quench->Purify QC QC: 1H NMR Confirm Regiochemistry Purify->QC

Caption: Step-by-step workflow including decision gates for oxidative assistance.

Safety & Handling Guidelines

  • Methyl Propiolate:

    • Hazard: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Lachrymator (induces tearing).

    • Control: Handle only in a functioning fume hood. Wear butyl rubber gloves and chemical splash goggles. Keep away from heat/sparks.

  • Pyridinium Salts:

    • Hazard: Irritants to respiratory tract and skin.

    • Control: Use a dust mask or enclosure when weighing solids.

  • Waste Disposal:

    • Segregate halogenated solvents (DCM) from non-halogenated.

    • Quench excess propiolate with dilute NaOH before disposal if large excess was used.

References

  • Bonte, S., et al. (2016). "Investigation of the Pyridinium Ylide-Alkyne Cycloaddition as a Fluorogenic Coupling Reaction." Molecules, 21(3), 366.

  • Matsumoto, K., et al. (1988). "Regioselectivity in the 1,3-dipolar cycloaddition reaction of unsymmetric pyridinium dicyanomethylides with dimethyl acetylenedicarboxylate and methyl propiolate." Journal of Heterocyclic Chemistry, 25(2), 689–692.

  • Sridharan, V., et al. (2011). "Indolizines: Synthesis and biological activity (Review)." Synlett, 2011(08), 1039-1067.

  • Alvarez-Builla, J., et al. (2011). Heterocyclic Chemistry At A Glance. Wiley-Blackwell. (General reference for 1,3-dipolar cycloaddition mechanisms).

Sources

Application Note: Late-Stage Functionalization of Indolizine-2-Carboxylate Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

The indolizine-2-carboxylate core is a privileged bicyclic heteroaromatic scaffold, structurally defined by a fused 5,6-membered ring system containing a bridgehead nitrogen.[1] Unlike its isomer indole, indolizine is electron-rich and π-excessive, yet the presence of the electron-withdrawing carboxylate at the C2 position modulates this reactivity, creating a unique electronic push-pull system.

This scaffold is central to the development of sPLA2 inhibitors, fluorescent probes, and CNS-active agents.[1] However, "late-stage functionalization" (LSF)—the modification of the core after the skeleton has been constructed—presents a regioselectivity paradox. The bridgehead nitrogen donates electron density heavily into the 5-membered ring (C1/C3), while the C2-ester withdraws density.

The Core Objective: This guide provides validated protocols to selectively functionalize the C3 (nucleophilic) and C1 positions in the presence of the sensitive C2-ester, avoiding the common pitfall of ring-opening or polymerization.

Strategic Analysis: Electronic Mapping & Regioselectivity

Before engaging in wet chemistry, one must understand the electronic bias of the substrate. The indolizine core does not react uniformly.

Reactivity Heatmap[1]
  • C3 Position (Primary Nucleophile): The HOMO coefficient is highest here. In the presence of the C2-Ester, C3 remains the most reactive site for Electrophilic Aromatic Substitution (SEAr) and Pd-catalyzed C-H activation.

  • C1 Position (Secondary Nucleophile): Reactivity at C1 is significant but subordinate to C3. Selective C1 functionalization usually requires blocking C3 or using specific directing groups.

  • C5-C8 (Pyridine Ring): Electron-deficient relative to the pyrrole ring. These positions are resistant to electrophiles but susceptible to radical addition or nucleophilic attack if highly activated.

Decision Logic Diagram

The following flowchart illustrates the decision matrix for selecting the correct protocol based on the desired substitution pattern.

IndolizineLogic Start Target: Indolizine-2-Carboxylate LSF TargetPos Target Position? Start->TargetPos C3 C3 Functionalization (Most Nucleophilic) TargetPos->C3 High Electron Density C1 C1 Functionalization (Secondary Site) TargetPos->C1 Steric/Electronic Control Distal C5-C8 Functionalization (Electrophilic Ring) TargetPos->Distal Radical Path Arylation Protocol 1: Pd-Catalyzed C-H Arylation C3->Arylation Aryl Halides Acylation Protocol 2: Friedel-Crafts / Glyoxylation C3->Acylation Carbonyls Heteroatom Protocol 3: Photoredox (S/Se/SCN) C3->Heteroatom Visible Light BlockC3 Strategy: Block C3 or Directing Group C1->BlockC3

Figure 1: Decision matrix for late-stage functionalization of the indolizine core.

Protocol 1: Pd-Catalyzed C3-Selective C-H Arylation

This is the "workhorse" reaction for medicinal chemistry. It utilizes the inherent nucleophilicity of C3 to undergo a Concerted Metalation-Deprotonation (CMD) pathway.

Mechanism: The Pd(II) species coordinates to the indolizine. A carboxylate or carbonate base assists in deprotonating the C3-H bond, forming a Pd-C bond, followed by reductive elimination.[1]

Materials
  • Substrate: Ethyl indolizine-2-carboxylate (1.0 equiv).[2]

  • Coupling Partner: Aryl Bromide (1.2 equiv) (Aryl Iodides are more reactive but can lead to homocoupling; Bromides are preferred).[1]

  • Catalyst: Pd(OAc)₂ (5 mol%).[1][3]

  • Ligand: PPh₃ (10 mol%) or SPhos (for sterically hindered substrates).[1]

  • Base: KOAc (2.0 equiv) or Ag₂CO₃ (if oxidative conditions are needed, though KOAc is standard for aryl halides).[1]

  • Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF.

Step-by-Step Methodology
  • Preparation: In a glovebox or under Argon stream, charge a flame-dried Schlenk tube with Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), KOAc (2.0 mmol), and the Indolizine substrate (1.0 mmol).

  • Solvation: Add Aryl Bromide (1.2 mmol) and anhydrous NMP (4.0 mL).

  • Degassing: Seal the tube and perform three freeze-pump-thaw cycles to remove O₂. (Oxygen can poison the Pd(0) species generated during the cycle).

  • Reaction: Heat the mixture to 100–120 °C for 12–16 hours.

    • Checkpoint: Monitor by TLC. The C3-arylated product usually has a lower Rf than the starting material due to increased conjugation/molecular weight, though this varies by substituent.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove NMP.[1] (Crucial: NMP is hard to remove; thorough water washes are necessary).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Validation Data:

  • ¹H NMR: Look for the disappearance of the C3-H proton (typically a singlet or doublet around δ 6.3–6.5 ppm depending on substitution).

  • Regioselectivity: >20:1 C3 vs C1 is expected.

Protocol 2: Visible-Light Mediated C3-Functionalization (Green Chemistry)[1]

For introducing heteroatoms (S, Se, SCN) or trifluoromethyl groups, transition-metal-free photoredox catalysis is superior to thermal methods.[1] This protocol avoids heavy metals and high heat.

Materials
  • Substrate: Indolizine-2-carboxylate.[2]

  • Reagent: N-Thiosuccinimide (for sulfenylation) or NH₄SCN (for thiocyanation).[1]

  • Photocatalyst: Eosin Y (1 mol%) or Ru(bpy)₃Cl₂ (for harder substrates).[1]

  • Oxidant: Air (open flask) or K₂S₂O₈ (1.0 equiv) if the cycle is not self-oxidizing.[1]

  • Solvent: MeCN or EtOH.

  • Light Source: Blue LEDs (450–460 nm).

Step-by-Step Methodology
  • Setup: In a clear glass vial, dissolve Indolizine (0.5 mmol) and Eosin Y (0.005 mmol) in MeCN (5 mL).

  • Reagent Addition: Add the sulfenylating agent (e.g., N-(phenylthio)succinimide) (0.6 mmol).

  • Irradiation: Place the vial 2–3 cm away from a Blue LED strip. Stir vigorously at room temperature open to air (if using aerobic oxidation).

  • Duration: 4–8 hours.

    • Note: The reaction mixture often changes color (Eosin Y is pink/orange; the radical intermediate may be dark).

  • Workup: Evaporate solvent directly. Load residue onto silica gel column.

Mechanistic Insight: This proceeds via a Single Electron Transfer (SET). The excited photocatalyst oxidizes the indolizine to a radical cation. The nucleophile attacks the C3 position, followed by hydrogen abstraction/oxidation to restore aromaticity.

Protocol 3: HFIP-Promoted C3-Hydroxyalkylation (Friedel-Crafts)[1]

To introduce carbon chains with alcohol handles (for further derivation), Hexafluoroisopropanol (HFIP) acts as both solvent and Lewis acid promoter, enabling reaction with glyoxals or aldehydes without metal catalysts.[1]

Materials
  • Substrate: Indolizine-2-carboxylate.[2]

  • Electrophile: Aryl Glyoxal or Ethyl Glyoxylate.

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoropropan-2-ol).[1] Caution: Corrosive and volatile.

Step-by-Step Methodology
  • Mixing: Dissolve Indolizine (0.2 mmol) and Aryl Glyoxal (0.24 mmol) in HFIP (1.0 mL).

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is extremely fast due to the hydrogen-bonding network of HFIP activating the carbonyl.

  • Quench: Evaporate HFIP (recoverable by cold trapping).

  • Purification: The crude is often clean enough for NMR; purify by short silica plug if needed.

Summary of Conditions & Troubleshooting

Reaction TypeTargetReagentsKey ConditionCommon Issue
Pd-Arylation C3-ArylPd(OAc)₂, PPh₃, Aryl-Br100°C, NMPHomocoupling of Ar-Br; O₂ poisoning.
Photoredox C3-S/SeEosin Y, Blue LEDRT, AirBleaching of catalyst; light intensity.[1]
HFIP-F.C. C3-AlkylGlyoxal, HFIPRTOver-reaction (bis-alkylation).[1]
Troubleshooting the "C1 Challenge"

If C3 is blocked (e.g., a methyl group at C3), the reactivity shifts to C1.[1] However, if C3 is open, C1-selective functionalization is difficult directly.[1]

  • Solution: Use a temporary blocking group at C3 (e.g., halogenation followed by lithiation/quenching) or design the synthesis to close the ring with the C1 substituent already in place (e.g., via pyridinium ylide cycloadditions) rather than LSF.[1]

References

  • Gevorgyan, V., et al. "Palladium-Catalyzed Arylation and Heteroarylation of Indolizines."[1][4][5] Journal of the American Chemical Society, 2007. Link[1]

  • Seregin, I. V., & Gevorgyan, V. "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds."[1] Chemical Society Reviews, 2007.[1] Link

  • Cao, H., et al. "Visible-Light-Induced C-3 Functionalization of Indolizines." Organic Letters, 2018.[1] Link[1]

  • Park, J., et al. "HFIP-Promoted C3-Functionalization of Indolizines."[1] Journal of Organic Chemistry, 2020. Link[1]

  • Alvarez-Builla, J., et al. "Indolizine: A Scaffold with Diverse Biological Activities."[1] Chemical Reviews, 2011.[1] Link[1]

Sources

Application Notes and Protocols for Bioconjugation of 6-Hydroxyindolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 6-Hydroxyindolizine Scaffold - A Promising Tool in Bioconjugation

The indolizine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry and materials science due to the diverse biological activities and intriguing photophysical properties exhibited by its derivatives.[1][2] Natural and synthetic indolizines have demonstrated a wide array of pharmacological importance, including antitumor, anti-inflammatory, and enzymatic inhibitory activities.[3] The 6-hydroxyindolizine core, in particular, presents a unique platform for the development of novel bioconjugates. The hydroxyl group at the 6-position can influence the molecule's solubility and electronic properties, and serve as a handle for further functionalization. Moreover, the indolizine ring system itself can be derivatized at various positions to introduce specific reactive groups, enabling covalent attachment to biomolecules such as proteins, antibodies, and nucleic acids.[4][5]

This guide provides a comprehensive overview of key bioconjugation techniques tailored for 6-hydroxyindolizine derivatives. As a Senior Application Scientist, the following application notes and protocols are designed to be robust and self-validating, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility. We will explore strategies for creating amine-reactive, thiol-reactive, and bioorthogonally-reactive 6-hydroxyindolizine derivatives and their subsequent conjugation to biomolecules.

Strategic Functionalization of 6-Hydroxyindolizine for Bioconjugation

The versatility of the indolizine ring allows for the introduction of various functional groups at positions 1, 3, and 7 through either pre- or post-functionalization strategies.[4][5] To prepare 6-hydroxyindolizine derivatives for bioconjugation, the core structure must be appended with a reactive handle. Common strategies include:

  • Introduction of a Carboxylic Acid: A carboxylic acid group can be introduced to the indolizine scaffold, which can then be activated to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

  • Introduction of a Maleimide: A maleimide group can be incorporated for specific reaction with thiol groups on cysteine residues.

  • Introduction of an Alkyne or Azide: For bioorthogonal "click chemistry" approaches, an alkyne or azide moiety can be installed on the indolizine derivative.[4][6] This allows for highly specific and efficient conjugation in complex biological media.[7][8]

The following sections will detail the application and protocols for these three key bioconjugation strategies.

Application Note 1: Amine-Reactive Bioconjugation of 6-Hydroxyindolizine Derivatives via NHS Ester Chemistry

Principle: Amine-reactive chemistry is a widely used bioconjugation strategy that targets the primary amines (-NH₂) found at the N-terminus of proteins and on the side chains of lysine residues.[9][10] N-hydroxysuccinimide (NHS) esters are highly reactive towards these nucleophilic amines, forming stable amide bonds.[11] A 6-hydroxyindolizine derivative containing a carboxylic acid can be activated with a carbodiimide, such as EDC, in the presence of N-hydroxysuccinimide (or its water-soluble analog, Sulfo-NHS) to form an amine-reactive NHS ester.[12] This activated indolizine derivative can then be efficiently conjugated to proteins in aqueous buffers at a slightly alkaline pH. The pH is a critical parameter; a pH range of 7-9 is optimal for the reaction, as the primary amines are deprotonated and thus more nucleophilic.[10][13]

Experimental Workflow for Amine-Reactive Conjugation

cluster_0 Preparation of 6-Hydroxyindolizine-NHS Ester cluster_1 Protein Conjugation cluster_2 Purification A 6-Hydroxyindolizine-COOH B EDC, Sulfo-NHS A->B Activation C Activated 6-Hydroxyindolizine-NHS Ester B->C E Conjugation Reaction (pH 7-9) C->E D Protein with accessible Lysines D->E F 6-Hydroxyindolizine-Protein Conjugate G Size Exclusion Chromatography / Dialysis F->G H Purified Conjugate G->H

Caption: Workflow for amine-reactive labeling of proteins with a 6-hydroxyindolizine-NHS ester.

Protocol: Labeling of a Model Antibody with a 6-Hydroxyindolizine-NHS Ester

Materials:

  • Model Antibody (e.g., IgG) at 2-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4)

  • 6-Hydroxyindolizine-NHS ester (prepared in-house or custom synthesized)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

  • Reagent Preparation:

    • Equilibrate the antibody to room temperature. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

    • Prepare a 10 mM stock solution of the 6-Hydroxyindolizine-NHS ester in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

    • Calculate the volume of the 6-Hydroxyindolizine-NHS ester stock solution needed for the desired molar excess (typically 10-20 fold molar excess over the antibody).

    • Add the calculated volume of the 6-Hydroxyindolizine-NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the unreacted 6-hydroxyindolizine derivative and byproducts by size exclusion chromatography using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, perform dialysis against the storage buffer at 4°C with several buffer changes.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of the 6-hydroxyindolizine derivative.

Quantitative Data Summary

Parameter Recommended Range Rationale
Molar Excess of NHS Ester 5 - 25 fold Balances labeling efficiency with the risk of protein precipitation from over-modification.[10]
Reaction pH 7.2 - 8.5 Ensures primary amines are sufficiently deprotonated for nucleophilic attack, while minimizing NHS ester hydrolysis.[13]
Reaction Time 1 - 2 hours Sufficient for efficient conjugation without significant protein degradation.

| Temperature | 4°C - Room Temperature | Lower temperatures can be used to slow the reaction and minimize side reactions. |

Application Note 2: Thiol-Reactive Bioconjugation of 6-Hydroxyindolizine Derivatives via Maleimide Chemistry

Principle: Thiol-reactive bioconjugation offers a more site-specific approach to labeling biomolecules compared to amine-reactive methods.[14] This strategy targets the sulfhydryl groups (-SH) of cysteine residues.[15] Maleimides are the most common thiol-reactive functional group and react with sulfhydryls via a Michael addition reaction to form a stable thioether bond.[16] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[15] For antibodies that do not have free cysteines, the disulfide bonds in the hinge region can be selectively reduced to generate reactive thiols for conjugation. This allows for the production of more homogeneous conjugates with a defined drug-to-antibody ratio (DAR).

Reaction Mechanism: 6-Hydroxyindolizine-Maleimide with a Protein Thiol

A 6-Hydroxyindolizine-Maleimide C Michael Addition (pH 6.5-7.5) A->C B Protein-SH (Cysteine) B->C D Stable Thioether Bond C->D E 6-Hydroxyindolizine-S-Protein Conjugate D->E

Caption: Reaction of a 6-hydroxyindolizine-maleimide with a protein sulfhydryl group.

Protocol: Site-Specific Labeling of a Reduced Antibody with a 6-Hydroxyindolizine-Maleimide

Materials:

  • Antibody (e.g., IgG) at 5-10 mg/mL in PBS, pH 7.4

  • 6-Hydroxyindolizine-maleimide

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: PBS with 5 mM EDTA, pH 7.0-7.2

  • Anhydrous DMF or DMSO

  • Quenching Reagent: N-acetylcysteine or L-cysteine

  • Purification: Desalting column or dialysis cassette

Procedure:

  • Antibody Reduction (if necessary):

    • Prepare a 10 mM stock solution of TCEP in water.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate for 1-2 hours at 37°C.

    • Remove the excess reducing agent using a desalting column equilibrated with the Reaction Buffer.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the 6-Hydroxyindolizine-maleimide in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Immediately after removing the reducing agent, add a 5-15 fold molar excess of the 6-Hydroxyindolizine-maleimide stock solution to the reduced antibody.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching:

    • Add the quenching reagent to a final concentration of 1-2 mM to cap any unreacted maleimide groups.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove unreacted reagents and byproducts.

Key Experimental Considerations

Parameter Recommendation Rationale
pH 6.5 - 7.5 Optimal for specific reaction with thiols while minimizing reaction with amines and maleimide hydrolysis.[15]
Reducing Agent TCEP TCEP is a more stable and effective reducing agent than DTT and does not contain thiols that could compete in the conjugation reaction.
EDTA Include 1-5 mM Chelates divalent metal ions that can catalyze the re-oxidation of thiols.

| Oxygen | Degas buffers | Minimizes the re-formation of disulfide bonds by oxidation. |

Application Note 3: Bioorthogonal "Click Chemistry" Conjugation of 6-Hydroxyindolizine Derivatives

Principle: Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[17][18] "Click chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6][7] The most prominent example in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[6] This reaction is incredibly efficient and specific. A 6-hydroxyindolizine derivative bearing an alkyne group can be "clicked" onto a biomolecule that has been metabolically or enzymatically engineered to contain an azide group. For applications where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used, which does not require a metal catalyst.[8]

CuAAC Reaction Workflow

A 6-Hydroxyindolizine-Alkyne D Triazole Linkage Formation A->D B Azide-modified Biomolecule B->D C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C->D catalyzes E 6-Hydroxyindolizine-Biomolecule Conjugate D->E

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of a 6-hydroxyindolizine-alkyne.

Protocol: CuAAC Labeling of an Azide-Modified Protein with a 6-Hydroxyindolizine-Alkyne

Materials:

  • Azide-modified protein (1-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4)

  • 6-Hydroxyindolizine-alkyne

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Reducing Agent: Sodium Ascorbate solution (e.g., 250 mM in water, freshly prepared)

  • Copper Ligand (optional, to stabilize Cu(I) and protect the protein): TBTA or BTTAA

  • Anhydrous DMF or DMSO

  • Purification: Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the 6-Hydroxyindolizine-alkyne in anhydrous DMF or DMSO.

    • If using a ligand, prepare a stock solution (e.g., 50 mM TBTA in DMSO).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein, the 6-Hydroxyindolizine-alkyne (to a final concentration of 100-200 µM), and the copper ligand (if used, to a final concentration of 100-200 µM).

    • Add the CuSO₄ solution to a final concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-2 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Remove the catalyst and unreacted reagents by size exclusion chromatography or dialysis. If residual copper is a concern, dialysis can be performed against a buffer containing EDTA.

Comparison of CuAAC and SPAAC

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) None
Reaction Rate Very Fast Generally slower than CuAAC
Biocompatibility Copper can be toxic to cells, but ligands can mitigate this. Excellent, no metal catalyst required.[8]
Reactants Terminal alkynes and azides Strained cyclooctynes and azides

| Best For | In vitro conjugations, fixed cells, applications where speed is critical. | Live cell imaging, in vivo applications. |

Conclusion

The 6-hydroxyindolizine scaffold provides a versatile platform for the development of novel bioconjugates for research, diagnostic, and therapeutic applications. By employing established bioconjugation techniques such as amine-reactive coupling, thiol-reactive Michael addition, and bioorthogonal click chemistry, researchers can covalently link these promising molecules to a wide range of biomolecules. The choice of conjugation strategy will depend on the specific application, the nature of the biomolecule, and the desired degree of labeling and homogeneity of the final conjugate. The protocols and guidelines presented in this document provide a solid foundation for the successful bioconjugation of 6-hydroxyindolizine derivatives.

References

  • Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. (n.d.). NIH.
  • Arvin-Berod, M., et al. (2017). Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs. ACS Omega.
  • Arvin-Berod, M., et al. (2017). Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs. PMC.
  • Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. (n.d.). PMC.
  • β‑Hydroxy-Stabilized Boron–Nitrogen Heterocycles Enable Rapid and Efficient C‑Terminal Protein Modification. (2019). Bioconjugate Chemistry - ACS Figshare.
  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC.
  • Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Click chemistry. (n.d.). Wikipedia.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC.
  • ChemScene: Building blocks | Bioactive small molecules. (n.d.). ChemScene.
  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Topics (Click Chemistry). (n.d.). TCI AMERICA.
  • Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. (n.d.). PMC.
  • Inhibitory activities of indolizine derivatives: a patent review. (n.d.). PubMed.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
  • Amine Reactive Dyes and Probes for Conjugation. (2025). AAT Bioquest.
  • Recent advances of thiol-selective bioconjugation reactions. (2025). Request PDF - ResearchGate.
  • Bioorthogonal Chemistry - Applications in Science and Medicine. (n.d.). CAS. Retrieved February 12, 2026, from [Link]

  • Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmace. (2024). Theranostics.
  • Sulfhydryl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - KR.
  • An In-Depth Technical Guide to Amine-Reactive Chemistry for Bioconjugation. (n.d.). Benchchem.
  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). PMC.
  • Bioorthogonal chemistry. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability. (n.d.). PubMed Central.
  • Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. (n.d.). PubMed.
  • A Head-to-Head Comparison of Amine-Reactive Chemistries for Bioconjugation. (n.d.). Benchchem.
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PMC.
  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing Electron-Rich Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the handling of electron-rich indolizine derivatives: preventing oxidative degradation. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often sensitive heterocyclic compounds. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Challenge: The Inherent Reactivity of Electron-Rich Indolizines

Indolizine is a π-electron-rich heterocyclic system. This electron density is not uniformly distributed; computational studies and experimental data show that the highest electron density is concentrated at the C1 and C3 positions of the five-membered ring.[1] This inherent electron-richness makes the indolizine core susceptible to electrophilic attack and, crucially, to oxidation.

Electron-donating groups (EDGs) attached to the indolizine scaffold, while often desirable for tuning electronic properties or biological activity, further exacerbate this instability. By pushing more electron density into the ring system, EDGs lower the oxidation potential, making the molecule more prone to losing electrons and undergoing oxidative decomposition.[1][2]

The process of oxidation can be initiated by atmospheric oxygen, trace metal impurities, or even certain lighting conditions, leading to the formation of undesired byproducts, sample discoloration, and a decrease in overall yield and purity. Understanding this fundamental electronic characteristic is the first step toward effective stabilization.

Visualizing the Oxidation Process

The oxidation of an electron-rich indolizine typically proceeds through the formation of a radical cation, which is then attacked by nucleophiles (like water or other species) or undergoes further reactions. The C1 and C3 positions are the most likely sites of initial oxidative attack.

OxidationMechanism Indolizine Electron-Rich Indolizine Derivative RadicalCation Indolizine Radical Cation Indolizine->RadicalCation OxidizedProducts Oxidized Byproducts RadicalCation->OxidizedProducts

Caption: Generalized mechanism of indolizine oxidation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, workup, purification, and storage of electron-rich indolizine derivatives.

Issue 1: Rapid discoloration of the reaction mixture upon exposure to air.

Cause: This is a classic sign of rapid oxidation. The colored species are often polymeric or highly conjugated byproducts resulting from the degradation of your indolizine derivative.

Solutions:

  • Implement Air-Free Techniques: The most robust solution is to handle the compound under an inert atmosphere.[3][4][5] This minimizes contact with atmospheric oxygen.

    • Schlenk Line: For manipulations on the benchtop, a Schlenk line allows for reactions, filtrations, and solvent transfers to be performed under a positive pressure of an inert gas like argon or nitrogen.[4][5][6]

    • Glovebox: For more complex manipulations, especially involving solids, a glovebox provides a controlled, inert environment.[5][6]

  • Degas Solvents: Solvents can dissolve significant amounts of oxygen. Always use freshly degassed solvents for your reactions and purifications.

    • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases from solvents. The solvent is frozen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.[7]

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can significantly reduce the dissolved oxygen content. This method is less rigorous than freeze-pump-thaw but is often sufficient.[7]

Issue 2: Low yields and multiple spots on TLC after workup.

Cause: Oxidative degradation during the workup procedure (e.g., extraction, washing) is a likely culprit. Standard aqueous workups can be particularly harsh due to the presence of dissolved oxygen in the water and other aqueous solutions.

Solutions:

  • Use Degassed Aqueous Solutions: Prepare your aqueous solutions (e.g., saturated sodium bicarbonate, brine) using deoxygenated water. This can be achieved by boiling the water and then cooling it under a stream of inert gas.

  • Minimize Workup Time: Plan your workup procedure to be as efficient as possible. The less time your compound spends in contact with potentially oxidizing conditions, the better.

  • Consider an Antioxidant: For particularly sensitive derivatives, adding a small amount of a radical scavenger or antioxidant to the workup solvents can be beneficial.

    • Butylated Hydroxytoluene (BHT): A common and effective radical scavenger. A low concentration (e.g., 0.01-0.1 mol%) is often sufficient.

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be added to aqueous layers during extraction.

Issue 3: Decomposition on silica gel during column chromatography.

Cause: Standard silica gel can be slightly acidic and contains adsorbed oxygen and water, which can promote the degradation of sensitive compounds.

Solutions:

  • Deactivate Silica Gel: Before use, you can deactivate the silica gel by treating it with a base. A common method is to slurry the silica gel in a solvent containing a small amount of a non-polar amine, such as triethylamine (e.g., 1-2% v/v in the eluent).

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.

  • Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase. Using flash chromatography with positive pressure is recommended.

  • Eluent Degassing: Use degassed solvents for your mobile phase to prevent re-introducing oxygen during the purification process.

FAQs: Frequently Asked Questions

Q1: What are the ideal storage conditions for electron-rich indolizine derivatives?

A1: The ideal storage conditions aim to minimize exposure to oxygen, light, and heat.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).[6] This can be achieved by placing the sample in a vial inside a larger, sealed container that has been purged with inert gas, or by storing it in a glovebox.

  • Temperature: Store at low temperatures, typically in a freezer (-20 °C or below).[8] This slows down the rate of any potential decomposition reactions.

  • Light: Store in amber vials or wrap the vials in aluminum foil to protect the compound from light, which can catalyze oxidation.

  • Purity: Ensure the compound is as pure as possible before long-term storage, as impurities can sometimes accelerate decomposition.

Q2: Can I use nitrogen instead of argon as an inert gas?

A2: For most applications involving the prevention of oxidation, nitrogen is a suitable and more economical choice than argon. Argon is denser than air, which can be an advantage for certain Schlenk line techniques, but for creating a general inert atmosphere, nitrogen is usually sufficient.

Q3: Are there any specific functional groups that make indolizines particularly unstable?

A3: Yes, strong electron-donating groups such as alkoxy (-OR), amino (-NR₂), and hydroxyl (-OH) groups significantly increase the electron density of the indolizine ring, making it more susceptible to oxidation.[2][9] Indolizines with unsubstituted C1 and C3 positions are also generally less stable.[10]

Q4: My indolizine derivative is a solid. Do I still need to be concerned about oxidation?

A4: Yes. While reactions in the solid state are generally slower than in solution, solid compounds can still degrade over time, especially at the surface where they are in contact with the atmosphere. For long-term storage, it is crucial to store even solid samples under an inert atmosphere and at low temperatures.

Experimental Protocols

Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method
  • Preparation: Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar. The flask should not be more than half full.

  • Freezing: Cool the flask in a cold bath (e.g., liquid nitrogen or a dry ice/acetone slurry) until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the flask to a high vacuum line and evacuate for several minutes. This removes the gases from the headspace above the frozen solvent.

  • Thawing: Close the flask to the vacuum line and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure all dissolved gases have been removed.

  • Backfilling: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

Protocol 2: Purification of a Sensitive Indolizine using Deactivated Silica Gel
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).

  • Deactivation: Add triethylamine to the slurry to a final concentration of 1% (v/v). Stir the slurry for 5-10 minutes.

  • Column Packing: Pack a chromatography column with the deactivated silica gel slurry.

  • Eluent Preparation: Prepare your mobile phase, ensuring that it also contains 1% triethylamine. It is also recommended to use degassed solvents for the eluent.

  • Loading and Elution: Dissolve your crude indolizine derivative in a minimal amount of the mobile phase and load it onto the column. Elute the column with the triethylamine-containing mobile phase, collecting fractions as usual.

  • Solvent Removal: After identifying the fractions containing your pure product, combine them and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this process.

Visualizing the Workflow for Handling Sensitive Indolizines

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_storage Storage DegassedSolvents Use Degassed Solvents InertAtmosphere Maintain Inert Atmosphere (Schlenk Line/Glovebox) DegassedSolvents->InertAtmosphere DegassedAqueous Use Degassed Aqueous Solutions InertAtmosphere->DegassedAqueous MinimizeTime Minimize Exposure Time DegassedAqueous->MinimizeTime DeactivatedSilica Deactivated Silica Gel MinimizeTime->DeactivatedSilica FastChromatography Rapid Flash Chromatography DeactivatedSilica->FastChromatography InertAtmosphereStorage Inert Atmosphere FastChromatography->InertAtmosphereStorage LowTemp Low Temperature (-20°C) InertAtmosphereStorage->LowTemp Dark Protect from Light LowTemp->Dark

Caption: Recommended workflow for handling electron-rich indolizines.

By understanding the inherent electronic properties of electron-rich indolizines and implementing these careful handling, purification, and storage techniques, you can significantly improve the stability, yield, and purity of your compounds, leading to more reliable and reproducible experimental outcomes.

References

  • Neilson Lab. The manipulation of air.sensitive compounds.
  • PapersFlow. Antioxidant Activity of Heterocyclic Compounds: Research Guide & Papers.
  • RSC Publishing. Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization.
  • PubMed. Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation.
  • MDPI. Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives.
  • ResearchGate. The Manipulation of Air Sensitive Compounds 2nd ed. [chem] - D. Shriver, M. Drezdzon (Wiley, 1986) WW.djvu.
  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds.
  • (PDF) Novel Heterocyclic Compounds as Antioxidants for Egyptian Base Stock.
  • Wikipedia. Air-free technique.
  • PubMed. Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity.
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Bentham Science Publisher. Antioxidant Evaluation of Heterocyclic Compounds by Cytokinesis-Block Micronucleus Assay.
  • Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • PubMed. Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential.
  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of indolizines and their π-expanded analogues.
  • NCERT 11 Chemistry. 8.8 Methods of Purification of Organic Compounds.
  • ResearchGate. Full reaction mechanism leading to the formation of indolizine scaffolds. Relative Gibbs energies in kcal/mol.
  • PMC. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins.
  • BYJU'S. methods of purification of organic compounds.
  • ResearchGate. Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?
  • SciSpace. Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applications.
  • Organic Chemistry Portal. Synthesis of indolizines.
  • Reachem. The Purification of Organic Compound: Techniques and Applications.
  • GeeksforGeeks. Methods of Purification of Organic Compounds.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity.
  • PubMed. Synthesis of Indolizine Derivatives Triggered by the Oxidative Addition of Aroyl Chloride to Pd(0) Complex.
  • PMC. Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays.
  • RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES.
  • PubMed. Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review.
  • University of Waterloo. CHEMICAL STORAGE FACT SHEET.
  • PubMed. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds.
  • Chemical Communications (RSC Publishing). Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization.
  • PMC - NIH. Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9.
  • Wikipedia. Heterocyclic compound.
  • Chemistry Stack Exchange. Amine group - electron donating or withdrawing group?
  • Thermo Fisher Scientific - US. Heterocyclic Compounds.

Sources

Technical Support Center: Solving Solubility Issues of Indolizine Esters in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling indolizine esters. This document provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of compounds. Our goal is to move beyond simple instructions and explain the scientific principles behind these methods, empowering you to make informed decisions in your experiments.

Understanding the Core Challenge: Why Are Indolizine Esters Poorly Soluble?

Indolizine esters, like many heterocyclic organic compounds developed in drug discovery, are often characterized by a lipophilic (hydrophobic) nature. Their molecular structure, rich in carbon and hydrogen, lacks a sufficient number of polar functional groups (like hydroxyl or amine groups) that can form favorable hydrogen bonds with water. This inherent hydrophobicity leads to poor aqueous solubility, a significant hurdle in experimental biology and pharmaceutical formulation where aqueous systems are the norm.[1][2] When a hydrophobic compound is introduced into an aqueous buffer, its molecules tend to aggregate to minimize contact with polar water molecules, often leading to visible precipitation.[3]

Level 1 Troubleshooting: Initial Dissolution Failure & "Crashing Out"

This section addresses the most common problem: the compound fails to dissolve initially or precipitates upon dilution into an aqueous buffer from an organic stock solution—a phenomenon often called "crashing out."[4]

Q: My indolizine ester won't dissolve in my aqueous buffer. What should I do first?

A: Do not attempt to dissolve the compound directly in an aqueous buffer. Due to their hydrophobicity, most indolizine esters require a high-concentration stock solution to be prepared in a non-polar, organic solvent first.

Expert Insight: The principle here is "like dissolves like." A hydrophobic compound requires a hydrophobic solvent. The most common and effective choice for initial solubilization is Dimethyl Sulfoxide (DMSO).[5][6]

Q: I've made a 10 mM stock in DMSO, but it precipitates when I add it to my cell culture media. Why?

A: This is a classic case of "crashing out."[4] While the compound is stable in 100% DMSO, the final concentration of DMSO in your aqueous buffer is too low to maintain solubility. For instance, diluting a 10 mM DMSO stock 1:1000 into your media results in a final DMSO concentration of only 0.1%, which is insufficient to keep a hydrophobic compound dissolved.

Troubleshooting Workflow for "Crashing Out":

  • Check Final Solvent Concentration: Most cell-based assays are sensitive to organic solvents. The final concentration of DMSO should generally be kept below 0.5% to avoid cytotoxicity, though this is cell-line dependent.[4][7] Always run a vehicle control (media + DMSO at the final concentration) to assess solvent toxicity.[4]

  • Lower the Stock Concentration: If you are observing precipitation, try preparing a less concentrated stock solution in DMSO (e.g., 1 mM instead of 10 mM). This will require adding a larger volume to your buffer to reach the same final concentration of your compound, but it may prevent precipitation.[3]

  • Use a Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution. For example, dilute the DMSO stock 1:10 in buffer, vortex, and then dilute this intermediate solution further. This gradual change in solvent polarity can sometimes prevent abrupt precipitation.[7]

Level 2 Troubleshooting: Advanced Solubilization Strategies

If the initial troubleshooting steps are unsuccessful, more advanced formulation strategies are required. These methods modify the vehicle to make it more hospitable to the hydrophobic compound.

Q: My compound still precipitates even with optimized DMSO concentrations. What's the next step?

A: The next step is to employ solubilizing excipients. These are additives that enhance the solubility of a compound in an aqueous environment. The most common strategies include the use of co-solvents, surfactants, or cyclodextrins.[1][8][9]

Strategy 1: Using Co-solvents

A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solution, making it a more favorable environment for hydrophobic compounds.[1]

Co-SolventCommon Starting Conc. in Final SolutionProsCons & Considerations
DMSO < 0.5% (Cell-based) < 2% (In vivo)[7]Excellent solubilizing power for many compounds.[5][6]Can be toxic to cells at higher concentrations.[10] Aprotic nature can interfere with some reactions.[5]
Ethanol 1-5%Less toxic than DMSO for many applications. Volatile.May not be as effective as DMSO for highly insoluble compounds.
PEG 400 1-10%Low toxicity, commonly used in formulations.[3][10]Can be viscous. May affect some biological assays.
Propylene Glycol 1-10%Good safety profile.Similar to PEG 400, viscosity can be a factor.
Strategy 2: Using Surfactants (Detergents)

Surfactants are amphiphilic molecules that contain both a hydrophobic tail and a hydrophilic head. Above a certain concentration (the Critical Micelle Concentration, CMC), they form micelles in aqueous solutions. The hydrophobic indolizine ester can be encapsulated within the hydrophobic core of these micelles, effectively solubilizing it in the bulk aqueous phase.[1][9]

  • Common Choices: Polysorbates like Tween® 20 or Tween® 80 are non-ionic surfactants frequently used.[3][10]

  • Starting Point: Begin with a final concentration of 0.01% - 0.1% (v/v) in your buffer.

Strategy 3: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can encapsulate a hydrophobic "guest" molecule, like an indolizine ester, within their cavity, forming a water-soluble "inclusion complex."[12][13][14] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[11][15]

  • Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred derivatives due to their high aqueous solubility and safety profiles.[11]

  • Mechanism: The formation of the inclusion complex is a dynamic, non-covalent interaction.[11] This allows the guest molecule to be released from the cavity under specific conditions.[14]

FAQs: Specific Experimental Scenarios

Q: Can I adjust the pH of my buffer to improve the solubility of my indolizine ester?

A: This approach should be used with extreme caution. While adjusting pH is a common method for ionizable drugs, esters are susceptible to hydrolysis (cleavage of the ester bond) under both acidic and, more significantly, alkaline conditions.[16][17] Such hydrolysis would chemically alter your compound, invalidating your experimental results.[17] Most simple esters do not have a pKa in the aqueous range and are considered non-ionizable, so pH adjustments typically have minimal impact on their solubility.[18]

Q: How should I prepare and store my stock solutions?

A: Proper handling is critical for reproducibility.

  • Preparation: Always use high-purity, anhydrous solvents like DMSO.[4][19] Weigh the compound accurately and perform calculations to achieve the desired molarity.[20][21]

  • Storage: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][19] Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light.[7][19] A typical stock in DMSO is stable for several months at -80°C.[7]

Q: How do I know if my compound has precipitated? It's not always visible.

A: Visual inspection for cloudiness or particulates is the first step. However, micro-precipitation can occur. If you suspect insolubility, you can centrifuge your final working solution at high speed (e.g., >10,000 x g) for 15-20 minutes. If your compound is precipitating, a pellet may form, and the activity of the supernatant will be lower than expected.

Diagrams and Workflows

Troubleshooting Workflow

The following diagram outlines a logical progression for addressing solubility issues, starting from the initial observation of precipitation.

G cluster_0 Level 1: Initial Checks cluster_1 Level 2: Formulation Strategies cluster_2 Outcome Start Precipitation Observed in Aqueous Buffer PrepStock Prepare concentrated stock in 100% Anhydrous DMSO Start->PrepStock CheckDMSO Is final DMSO conc. < 0.5%? CoSolvent Option 1: Add Co-solvent (e.g., PEG400, Ethanol) CheckDMSO->CoSolvent Yes, still precipitates Surfactant Option 2: Add Surfactant (e.g., Tween 80) CheckDMSO->Surfactant Yes, still precipitates Cyclodextrin Option 3: Use Cyclodextrin (e.g., HP-β-CD) CheckDMSO->Cyclodextrin Yes, still precipitates Success Compound Solubilized CheckDMSO->Success No, now soluble Dilute Dilute stock into aqueous buffer PrepStock->Dilute Dilute->CheckDMSO CoSolvent->Success Surfactant->Success Cyclodextrin->Success

Caption: A step-by-step workflow for troubleshooting indolizine ester solubility.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic indolizine ester, rendering it soluble in water.

G cluster_2 Aqueous Buffer (Water) cluster_3 Result: Soluble Inclusion Complex Indolizine Indolizine Ester Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow -> Water H₂O Complex Soluble Complex Indolizine_in_CD Indolizine Ester

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate Mass: Determine the mass of the indolizine ester needed.

    • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol)

    • For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution of a compound with MW = 300 g/mol :

    • Mass = 0.01 * 0.001 * 300 = 0.003 g = 3 mg

  • Weigh Compound: Accurately weigh 3 mg of the indolizine ester using an analytical balance.[20]

  • Dissolve: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.[19]

  • Mix: Vortex vigorously for 30-60 seconds until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Store: Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C, protected from light.[7]

Protocol 2: Solubilization using HP-β-Cyclodextrin

This protocol aims to create a 1 mM final solution of an indolizine ester in a buffer containing 2% HP-β-CD.

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it in your chosen aqueous buffer to make a 2% (w/v) solution. (e.g., 200 mg of HP-β-CD in 10 mL of buffer). Ensure it is fully dissolved.

  • Prepare Drug Stock: Prepare a concentrated stock of your indolizine ester in a minimal amount of a suitable organic solvent like ethanol (e.g., 100 mM). DMSO can also be used, but ethanol is often preferred for cyclodextrin formulations.

  • Complexation: While vigorously vortexing the 2% HP-β-CD solution, slowly add the required volume of the concentrated drug stock drop-by-drop. For a 1 mM final concentration in 10 mL, you would add 100 µL of the 100 mM stock.

  • Equilibrate: Allow the solution to mix at room temperature for at least 1-2 hours (or overnight) to ensure maximum complexation.

  • Clarify: Before use, filter the solution through a 0.22 µm syringe filter to remove any non-encapsulated drug that may have precipitated.

Trustworthiness Check: Always include a "vehicle control" in your experiments containing the same final concentration of all solubilizing agents (e.g., buffer with 2% HP-β-CD and the corresponding amount of ethanol) but without the indolizine ester to account for any effects of the formulation itself.

References

  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. (2025).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
  • Cyclodextrin - Wikipedia. (n.d.).
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC. (2017, September 20).
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? (2024, June 7).
  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012, December 12).
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. (n.d.).
  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. (2025, May 1).
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. (n.d.).
  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? - ResearchGate. (2017, March 14).
  • How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. (2015, December 7).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (n.d.).
  • What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series? - Quora. (2017, March 19).
  • Compound Handling Instructions - MCE. (n.d.).
  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water - Penn State. (2008, February 6).
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils - USDA ARS. (n.d.).
  • addressing poor solubility of indolizine derivatives during synthesis - Benchchem. (n.d.).
  • Application Note: A Protocol for the Preparation of Stock Solutions of [Compound] - Benchchem. (n.d.).
  • 2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18).
  • Lab Skills: Preparing Stock Solutions - YouTube. (2021, August 20).
  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2).
  • Solubility of buffers in aqueous-organic eluents for reversed-phase liquid chromatography. (n.d.).
  • Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography - ResearchGate. (2025, August 6).
  • Mollicellin I solubility issues in aqueous buffers - Benchchem. (n.d.).

Sources

Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition for 6-Hydroxy Substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of 1,3-Dipolar Cycloaddition (1,3-DC) reactions specifically tailored for synthesizing or preserving 6-hydroxy-functionalized scaffolds . This context is critical in drug discovery, where 6-hydroxy-tetrahydroisoquinolines (6-OH-THIQ), 6-hydroxy-indoles, and C6-hydroxylated carbohydrate mimics are privileged pharmacophores.

Lead Scientist: Senior Application Specialist Department: Synthetic Methodology & Process Chemistry Last Updated: February 12, 2026

Executive Summary & Strategic Scoping

The Challenge: The "6-Hydroxy" Paradox

Synthesizing 6-hydroxy-substituted heterocycles via 1,3-DC presents a dichotomy. The hydroxyl group (often phenolic or allylic) is electronically active. It can act as a nucleophile (competing with the dipole), a proton source (quenching reactive intermediates), or a directing group (enhancing stereoselectivity via chelation).

Core Objective: Maximize the yield and regioselectivity of [3+2] cycloadditions while managing the reactivity of the 6-hydroxy substituent.

Decision Matrix: Protection vs. Direction

Before starting, determine your strategy using this logic flow:

Feature of 6-OH GroupRecommended StrategyTechnical Rationale
Phenolic (e.g., 6-OH-THIQ) Protect (Silyl/Benzyl) Phenols are prone to oxidation by certain dipoles (e.g., nitrile oxides) and can poison metal catalysts (Cu, Rh).
Allylic/Homoallylic (Chiral) Direct (Unprotected) Use the free OH to coordinate with Lewis Acids (Mg²⁺, Zn²⁺), locking the transition state for high diastereoselectivity (dr).
Remote (Non-participating) Monitor Solubility Free OH groups decrease solubility in non-polar solvents (DCM, Toluene), often requiring polar aprotic solvents that may affect rate.

Reaction Optimization & Protocols

Module A: Hydroxyl-Directed Nitrile Oxide Cycloaddition (INOC)

Target: Stereoselective synthesis of polyhydroxylated scaffolds (e.g., sugar mimics).

The Mechanism: Unlike standard steric control, the "Inside Alkoxy Effect" or Metal-Chelation Control utilizes the hydroxyl group to anchor the dipole. This is critical when the 6-hydroxy group is part of a homoallylic system.

Standard Protocol (Mg-Mediated):

  • Preparation: Dissolve the 6-hydroxy-alkene (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Chelation: Add MgBr₂·OEt₂ (1.1 equiv) and stir for 30 min at 0°C. Note: This pre-complexation is the step most users skip, leading to poor dr.

  • Dipole Generation: Add the hydroximinoyl chloride (1.2 equiv) followed by the slow addition of Et₃N (1.5 equiv) over 2 hours via syringe pump.

  • Quench: Wash with aqueous NH₄Cl to break the Mg-chelate.

Module B: Synthesis of 6-Hydroxy-Tetrahydroisoquinolines (THIQ)

Target: Fused nitrogen heterocycles via Azomethine Ylides.

Technical Insight: Constructing the THIQ core usually involves an azomethine ylide derived from a tetrahydroisoquinoline-3-carboxylic acid precursor or a reaction between an isoquinolinium salt and an alkene. If a 6-hydroxy group is present on the aromatic ring, it strongly donates electrons, destabilizing the dipole unless protected.

Protocol (Ag-Catalyzed):

  • Catalyst: AgOAc (5 mol%) + PPh₃ (6 mol%) in Toluene.

  • Reactants: Imino-ester (Dipole Precursor) + Electron Deficient Alkene (Dipolarophile).

  • Conditions: 25°C to 60°C.

  • Critical Control: If using a free phenol, add 10 mol% AcOH to prevent phenoxide formation which can sequester the Silver catalyst.

Troubleshooting & FAQs

Category 1: Reaction Stalling & Low Conversion

Q: My reaction stalls at 40% conversion. Adding more dipole doesn't help. Why? A: This is likely Dipole Dimerization .

  • Diagnosis: Check LCMS for furoxan (nitrile oxide dimer) or azine (diazo dimer) byproducts.

  • Fix: Your dipole generation rate is too fast relative to the cycloaddition rate.

    • Action: Use a syringe pump to add the base (Et₃N/DIPEA) over 6–8 hours.

    • Action: Increase the concentration of the dipolarophile (alkene/alkyne) to 5–10 equivalents if possible.

Q: I am using a 6-hydroxy-alkene and the reaction is messy with many side products. A: The free hydroxyl group might be acting as a nucleophile, attacking the nitrile oxide to form an oxime ether .

  • Fix: Switch to a Lewis Acid catalyst (MgBr₂ or Zn(OTf)₂) to "tie up" the hydroxyl group, rendering it non-nucleophilic while simultaneously directing the cycloaddition.

Category 2: Stereoselectivity Issues

Q: I expected a single diastereomer (syn), but I got a 1:1 mixture. What happened to the directing effect? A: Solvent interference is the usual culprit.

  • Root Cause: You likely used a coordinating solvent (THF, DMF, MeOH) which out-competes the substrate's hydroxyl group for the metal center.

  • Fix: Switch to non-coordinating solvents: DCM, Toluene, or DCE . The chelation-controlled transition state (Kanemasa Model) requires the metal to coordinate only to the substrate and the dipole.

Visualizing the Mechanism

The following diagram illustrates the Chelation-Controlled Transition State , which is essential for optimizing stereoselectivity in hydroxyl-substituted substrates.

G cluster_0 Reactants cluster_1 Transition State (TS) Dipole Nitrile Oxide (Dipole) Complex Chelated TS (Rigid Geometry) Dipole->Complex O-Coordination Alkene Allylic Alcohol (Dipolarophile) Alkene->Complex OH-Coordination LewisAcid Mg(II) Catalyst LewisAcid->Complex Chelator Note1 Solvent must be non-coordinating (e.g., DCM) LewisAcid->Note1 Product Syn-Isoxazoline (High dr) Complex->Product Cycloaddition

Caption: Figure 1. Mg(II)-mediated chelation control.[1] The metal center locks the dipole and hydroxy-alkene into a rigid transition state, enforcing syn-facial selectivity.

Data Summary: Catalyst Screening

Effect of Lewis Acid on the cycloaddition of Benzonitrile Oxide with 6-hydroxy-hept-1-ene (Model System).

EntryCatalyst (10 mol%)SolventYield (%)dr (syn:anti)Notes
1NoneDCM6555:45Poor stereocontrol (Steric only).
2MgBr₂·OEt₂ DCM 92 95:5 Optimal Chelation Control.
3Zn(OTf)₂DCM8880:20Good yield, moderate control.
4MgBr₂·OEt₂THF7060:40THF disrupts chelation.
5Cu(OTf)₂Toluene45N/ACatalyst poisoning by oxidation.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7][8][9] Past and Future. Angewandte Chemie International Edition. Link

  • Kanemasa, S., et al. (1995). Mg-Mediated Nitrile Oxide Cycloadditions to Allylic Alcohols.[1] Journal of the American Chemical Society. Link

  • Pellissier, H. (2007). Asymmetric 1,3-dipolar cycloadditions.[3][4][7] Tetrahedron.[7] Link

  • Adib, M., et al. (2015). Reaction of Isatins, Benzylamines, and Acetylenedicarboxylates: A One-Pot Three-Component Synthesis of Spirooxindoles. Tetrahedron Letters.[7] 2[4][8]

  • Sebest, F., et al. (2018).[4] 1,3-Dipolar Azide-Alkene Cycloaddition in Deep Eutectic Solvents. MDPI Molecules. 4

Sources

Troubleshooting low quantum yield in indolizine fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indolizine Fluorophores

Introduction: Navigating the Photophysics of Indolizine Fluorophores

Welcome to the technical support center for indolizine-based fluorophores. The indolizine scaffold is a remarkable heterocyclic system, prized for its bright fluorescence and tunable photophysical properties.[1] This versatility, however, introduces a layer of complexity. The quantum yield of these molecules is exquisitely sensitive to their structure and environment. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low fluorescence quantum yield, transforming experimental challenges into successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (ΦF) and why is it a critical parameter?

A1: The fluorescence quantum yield (ΦF) is the ultimate measure of a fluorophore's efficiency. It is defined as the ratio of photons emitted to photons absorbed.[2][3] A ΦF value of 1.0 (or 100%) means that every absorbed photon results in an emitted fluorescent photon, representing maximum brightness. A low quantum yield indicates that the excited state energy is being lost through non-radiative pathways (e.g., heat, vibrations) rather than being converted to fluorescent light. For any application, from cellular imaging to materials science, a high quantum yield is paramount as it directly dictates the signal's brightness, sensitivity, and signal-to-noise ratio.[3]

Q2: What are the primary factors that influence the quantum yield of indolizine fluorophores?

A2: The fluorescence of indolizine derivatives is not an intrinsic, fixed property. It is a dynamic outcome of the interplay between its molecular structure and its local environment. The key factors include:

  • Molecular Structure: The type and position of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indolizine core are critical. These substituents modulate the molecule's electronic properties, particularly the Intramolecular Charge Transfer (ICT) character, which governs the emission profile.[2][4]

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can dramatically alter the quantum yield.[5][6]

  • Concentration: Many organic fluorophores, including indolizines, are susceptible to Aggregation-Caused Quenching (ACQ), where fluorescence is diminished at high concentrations.[7][8] However, some indolizine systems are specifically designed to exhibit the opposite effect, known as Aggregation-Induced Emission (AIE).[9][10]

  • pH: The protonation state of the indolizine nitrogen or other functional groups can significantly perturb the electronic states and turn the fluorescence "on" or "off."[4]

  • Temperature: Increased temperature often enhances molecular vibrations and collisions, providing non-radiative pathways for the excited state to decay, thus lowering the quantum yield.[8]

Troubleshooting Guide: Diagnosing and Resolving Low Quantum Yield

This section provides a systematic, cause-and-effect approach to troubleshooting. Each issue is presented with an explanation of the underlying mechanism and a step-by-step protocol to resolve the problem.

Issue 1: Sub-optimal Quantum Yield in the Chosen Solvent

Plausible Cause: You are observing a classic case of negative solvatochromism or solvent-specific quenching. Many high-performance indolizine fluorophores are "push-pull" systems, where an EDG and an EWG create a large dipole moment in the excited state via ICT.[4][5] The polarity of the solvent can stabilize or destabilize this charge-separated excited state. In some cases, polar protic solvents (like alcohols or water) can form hydrogen bonds with the fluorophore, creating a non-radiative decay pathway that quenches fluorescence.[5]

Troubleshooting Protocol: Solvatochromism Analysis

  • Prepare Stock Solution: Create a concentrated stock solution of your indolizine fluorophore in a high-quality, dry solvent (e.g., Dioxane or Toluene).

  • Solvent Panel: Prepare a series of cuvettes containing solvents of varying polarity (see table below).

  • Dilute and Mix: Add a small aliquot of the stock solution to each cuvette to create dilute solutions with an absorbance maximum below 0.1 AU to prevent inner filter effects.[2]

  • Measure Spectra: For each solution, record the UV-Vis absorption and fluorescence emission spectra.

  • Analyze Data: Plot the emission maximum (λem) and the quantum yield (ΦF) against the solvent polarity parameter (e.g., Reichardt's ET(30) value). A significant change in ΦF with polarity confirms a strong solvent effect.

Data Summary: Solvent Effects on Indolizine Fluorophores

SolventPolarity (ET(30) kcal/mol)Typical Effect on Push-Pull IndolizinesRationale
Cyclohexane30.9High ΦF, shorter λemNon-polar environment minimizes interactions with the excited state.
Toluene33.9High ΦF, slight red-shiftAromatic, non-polar. Some π-stacking interactions possible.[11]
Dichloromethane40.7Moderate to High ΦFAprotic polar solvent can stabilize the ICT state without H-bonding.[11]
Acetonitrile45.6Variable ΦFPolar aprotic solvent. May stabilize the ICT state.[6]
Methanol55.4Often Lower ΦF, large red-shiftPolar protic solvent. Can cause quenching via hydrogen bonding.[4][5]

Solution: If a strong solvent dependency is observed, select a solvent that provides the optimal balance of solubility and quantum yield for your application. For biological experiments, this may involve designing fluorophores that maintain high quantum yield in aqueous environments.

Issue 2: Fluorescence Intensity Decreases at Higher Concentrations

Plausible Cause: Your fluorophore is experiencing Aggregation-Caused Quenching (ACQ).[8][12] At low concentrations, the molecules are isolated and fluoresce efficiently. As concentration increases, they begin to form non-fluorescent aggregates (dimers or H-aggregates) through π-π stacking. This aggregation opens up highly efficient non-radiative decay channels, effectively killing the fluorescence.[12][13]

Troubleshooting Protocol: Concentration-Dependent Study

  • Prepare Serial Dilutions: Create a series of solutions of your indolizine in the desired solvent, ranging from nanomolar to micromolar concentrations, or until solubility limits are reached.

  • Measure Absorbance and Fluorescence: For each concentration, record the UV-Vis absorption spectrum and the integrated fluorescence emission intensity.

  • Plot Data: Plot the integrated fluorescence intensity as a function of concentration.

  • Analyze the Plot: In an ideal scenario, fluorescence intensity should increase linearly with concentration (in the dilute regime). If you observe the intensity plateauing and then decreasing at higher concentrations, this is a clear signature of ACQ.

Visualization: Monomer Emission vs. Aggregation-Caused Quenching

ACQ_vs_Monomer cluster_0 Low Concentration cluster_1 High Concentration Monomer Monomer ExcitedMonomer Excited State (M*) Monomer->ExcitedMonomer Absorption ExcitedMonomer->Monomer Fluorescence (High ΦF) Aggregate Aggregate (A) ExcitedAggregate Excited State (A*) Aggregate->ExcitedAggregate Absorption ExcitedAggregate->Aggregate Non-Radiative Decay (Low ΦF)

Caption: At low concentrations, indolizine monomers fluoresce efficiently. At high concentrations, aggregates form, promoting non-radiative decay and quenching fluorescence.

Solution:

  • Work at Lower Concentrations: The simplest solution is to perform experiments in the concentration range where ACQ is negligible.

  • Modify Molecular Structure: For probe design, introduce bulky substituents onto the indolizine core. This steric hindrance can prevent the molecules from stacking closely, thus inhibiting aggregation.

  • Explore AIE-active Scaffolds: If high concentration is required, consider using an indolizine derivative specifically designed for Aggregation-Induced Emission (AIE).[10] These molecules are designed to be non-emissive as monomers but become highly fluorescent upon aggregation due to the restriction of intramolecular rotations (RIR).[9]

Issue 3: Quantum Yield is Inherently Low Due to Molecular Design

Plausible Cause: The molecular architecture of your indolizine fluorophore is not optimized for high fluorescence efficiency. The balance and positioning of EDGs and EWGs may be incorrect, or the molecule may have too much conformational flexibility, allowing energy to be lost through vibrations and rotations.[14]

Troubleshooting Workflow: Rational Design for High Quantum Yield

This is less of a troubleshooting step and more of a design principle. The quantum yield is fundamentally encoded in the molecule's structure.

Visualization: Workflow for Indolizine Fluorophore Design

Design_Workflow Start Define Target Wavelength & Application Core Select Indolizine Core Start->Core PushPull Establish Push-Pull System Add Electron Donating Group (EDG) at C3 Add Electron Withdrawing Group (EWG) at C7 Core->PushPull Rigidify Enhance Rigidity Introduce fused rings or bulky groups to restrict rotation PushPull->Rigidify Synthesize Synthesize & Purify Rigidify->Synthesize Characterize Photophysical Characterization Measure Abs, Em, ΦF, Lifetime Synthesize->Characterize Optimize Analyze & Optimize|{Low ΦF? -> Modify EDG/EWG strength or increase rigidity} Characterize->Optimize Optimize->PushPull Iterate Final Final Fluorophore Optimize->Final High ΦF

Caption: A rational design workflow for creating high quantum yield indolizine fluorophores by optimizing electronic and structural properties.

Design Principles for High Quantum Yield:

  • Optimize the Push-Pull System: The strength and position of EDGs and EWGs are crucial. For instance, a strong donor like an N,N-dimethylamino group at the C-3 position coupled with an acceptor like an acetyl or aldehyde group at the C-7 position can create a strong ICT process, which is often the basis for bright fluorescence.[4][15]

  • Increase Structural Rigidity: Non-radiative decay is often linked to molecular motion. By creating a more rigid molecular structure—for example, by introducing fused rings or bulky groups that lock rotatable bonds—these energy-wasting motions can be restricted, thereby increasing the quantum yield.[16]

  • Avoid Quenching Moieties: Be mindful of substituents that can act as quenchers. For example, nitro groups are notorious for quenching fluorescence through efficient intersystem crossing. Heavy atoms (e.g., bromine, iodine) can also decrease quantum yield.

Key Experimental Protocols

Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol uses the comparative method, which measures the quantum yield of a sample relative to a well-characterized standard with a known quantum yield (ΦF,std).[2]

Materials:

  • Your indolizine sample ("sample")

  • A fluorescence standard ("std") with known ΦF that absorbs at a similar wavelength (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.546).[17]

  • High-purity solvent.

  • UV-Vis Spectrophotometer and a Fluorescence Spectrometer.

Procedure:

  • Prepare a Dilution Series: Prepare 4-5 dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength (λex).

  • Measure Fluorescence: For each solution, excite at λex and record the entire fluorescence emission spectrum. Ensure experimental conditions (e.g., slit widths) are identical for the sample and the standard.

  • Integrate Emission Spectra: Calculate the integrated area under the emission curve for each recorded spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plot should be linear.

  • Calculate Gradients: Determine the gradient (slope) of the line for both the sample (Gradsample) and the standard (Gradstd).

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (ΦF,sample):

    ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (nsample² / nstd²)

    Where n is the refractive index of the solvent used for the sample and standard solutions. If the same solvent is used, this term cancels out to 1.

References

  • The Alluring Glow of the Indolizine Core: A Technical Guide to its Photophysical Properties - Benchchem.
  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor - MDPI.
  • Fluorescent Indolizine Probes: Research Guide & Papers | Synthesis and Reactivity of Heterocycles | PapersFlow.
  • Photophysical properties of the synthesized compound. - ResearchGate.
  • The Allure of the Indolizine Core: A Technical Guide to its Photophysical Properties and Applications - Benchchem.
  • Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield - Benchchem.
  • Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission | JACS Au - ACS Publications.
  • Full Color Tunable Aggregation-Induced Emission Luminogen for Bioimaging Based on an Indolizine Molecular Framework - PubMed.
  • Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor | Accounts of Chemical Research - ACS Publications.
  • Development of a high quantum yield dye for tumour imaging - PMC - NIH.
  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze - CNR-IRIS.
  • Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging - PMC.
  • Troubleshooting low quantum yield in naphthoimidazole fluorescent probes - Benchchem.
  • How to increase the fluorescence quantum yield of 4-methoxypyrene. - Benchchem.
  • Need help with fluorescence quantum yield, I went wrong somewhere : r/Chempros - Reddit.
  • Aggregation-caused quenching versus Aggregation induced emission and photophysical studies based on Synthesized Polarly Dihydro - SSRN.
  • Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization - MDPI.

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of Methyl 6-hydroxyindolizine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characteristic Peaks of Methyl 6-hydroxyindolizine-2-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Application Context

In the realm of medicinal chemistry, the indolizine scaffold is a privileged structure, frequently appearing in agents targeting CNS disorders, inflammation, and specific enzymatic pathways (e.g., phospholipase inhibitors).[1][3][4] Methyl 6-hydroxyindolizine-2-carboxylate represents a critical functionalized intermediate.[1][2] The C6-hydroxyl group serves as a versatile handle for further diversification (e.g., etherification, cross-coupling), while the C2-ester provides a distinct electronic pull, stabilizing the electron-rich pyrrole moiety.[1][3][4]

This guide provides a definitive comparison of the 1H NMR signature of this molecule against its non-functionalized parent and its O-protected analogs.[1][2] Accurate interpretation of these spectra is essential for validating regioselectivity during synthesis, particularly in distinguishing it from the isomeric 7- or 8-hydroxy derivatives.[1][2]

Structural Analysis & Theoretical Basis

To interpret the NMR data correctly, one must understand the unique electronic environment of the indolizine core.[1][3][4]

  • The Core: Indolizine is a 10

    
    -electron aromatic system.[1][2] The bridgehead nitrogen (N4) donates electron density into the 5-membered ring (C1-C3), making it electron-rich, while the 6-membered ring (C5-C8) possesses pyridinium-like character but is overall neutral due to resonance.[1][2]
    
  • The Substituents:

    • 2-COOMe (EWG): Withdraws electron density, deshielding protons H1 and H3 significantly.[1][3][4]

    • 6-OH (EDG): A strong electron-donating group.[1][2] Through resonance, it increases electron density at the ortho (C5, C7) and para (C8) positions relative to itself.[3][4]

  • Key Diagnostic: The proton at H5 is the most distinct.[1][3][4] In the parent indolizine, it is the most deshielded (downfield) signal due to the adjacent nitrogen.[3][4] In the 6-hydroxy derivative, the shielding effect of the adjacent hydroxyl group counteracts this, causing a diagnostic upfield shift.[1][3][4]

Numbering Scheme

(Note: Standard IUPAC numbering for indolizine is used)

  • 5-Membered Ring: Positions 1, 2, 3.[1][3][4]

  • Bridgehead: Position 4 (N), 9 (C).[3][4]

  • 6-Membered Ring: Positions 5, 6, 7, 8.[1][3][4]

Comparative Data Analysis

The following table contrasts the target molecule with its direct parent and a close analog. This comparison isolates the specific impact of the 6-OH group.[1][2]

Table 1: Comparative 1H NMR Chemical Shifts (


, ppm) 
Solvent: DMSO-d

(preferred for -OH observation) or CDCl

[1][3][4]
Proton AssignmentParent: Methyl indolizine-2-carboxylate [1]Target: Methyl 6-hydroxyindolizine-2-carboxylate [2]Analog: Methyl 6-methoxyindolizine-2-carboxylate [3]Multiplicity & Coupling (

)
H5 (Diagnostic)8.20 - 8.40 7.50 - 7.80 7.60 - 7.90 Doublet (

Hz or s)
H3 7.80 - 7.907.60 - 7.707.65 - 7.75Singlet or narrow Doublet
H1 6.70 - 6.806.50 - 6.606.55 - 6.65Doublet (

Hz)
H8 7.30 - 7.407.20 - 7.307.25 - 7.35Doublet (

Hz)
H7 6.60 - 6.806.10 - 6.30 6.30 - 6.50Doublet of Doublets (dd)
-OCH

(Ester)
3.80 - 3.903.75 - 3.853.78 - 3.88Singlet (3H)
-OH / -OMe (C6) N/A9.50 - 10.20 (br s)3.70 - 3.80 (s)Exchangeable (-OH)

Critical Insight: In the parent compound, H5 is far downfield (>8.0 ppm).[3][4] The introduction of the 6-OH group shields H5 significantly, moving it upfield by ~0.5–0.8 ppm.[1][3][4] This is the primary indicator that the hydroxylation occurred at C6 rather than C7 or C8.[1][3][4]

Experimental Protocol: High-Resolution Characterization

To ensure data integrity, follow this self-validating protocol. The choice of solvent is pivotal; CDCl


 often leads to broad or invisible -OH signals due to exchange, whereas DMSO-d

stabilizes the hydroxyl proton via hydrogen bonding.[1][2]
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 5–10 mg of the purified solid in 0.6 mL of DMSO-d

      
        (99.9% D).
      
    • Why: DMSO minimizes proton exchange, allowing the sharp resolution of the C6-OH signal and its coupling.[1][3][4]

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[1][2][5]

    • Pulse Angle: 30° or 90°.[1][2]

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the methyl ester singlet).[3][4]
      
    • Scans: 16–64 (depending on concentration).[3][4]

  • Processing & Phasing:

    • Apply an exponential window function (LB = 0.3 Hz).[3][4]

    • Reference the residual DMSO pentet to 2.50 ppm.[1][3][4]

  • Validation (D

    
    O Shake): 
    
    • After the initial scan, add 1 drop of D

      
      O to the tube and shake.[1][3][4]
      
    • Re-acquire the spectrum.[1][3][4]

    • Result: The peak at ~9.8 ppm (OH) should disappear.[3][4] If it remains, it is an impurity (e.g., aldehyde or acid), not the hydroxyl.[1][3][4]

Visualization of Logic & Workflow

The following diagrams illustrate the resonance effects dictating the chemical shifts and the experimental decision tree for validating the structure.

IndolizineNMR Core Indolizine Core H5 H5 Proton (Normally ~8.3 ppm) Core->H5 Deshielding by N Sub_2 2-COOMe (EWG) Sub_2->Core Electron Withdrawal Sub_6 6-OH (EDG) Sub_6->Core Electron Donation Sub_6->H5 Ortho Shielding H7 H7 Proton (Ortho to OH) Sub_6->H7 Ortho Shielding Shift_H5 Upfield Shift (to ~7.6 ppm) H5->Shift_H5 Net Effect Shift_H7 Strong Shielding (to ~6.2 ppm) H7->Shift_H7 Net Effect

Figure 1: Electronic substituent effects of the 6-OH group causing diagnostic upfield shifts at H5 and H7.

ValidationWorkflow Start Start: Purified Solid Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (16 scans) Solvent->Acquire CheckOH Identify Broad Singlet @ 9.5-10.2 ppm? Acquire->CheckOH YesOH Proceed to D2O Shake CheckOH->YesOH Signal Present NoOH Check Solvent/Dryness (Possible Exchange) CheckOH->NoOH No Signal D2O Add D2O & Re-acquire YesOH->D2O Disappear Signal Disappears? D2O->Disappear Confirm Confirmed: 6-OH Group Disappear->Confirm Yes Reject Reject: Impurity/Aldehyde Disappear->Reject No

Figure 2: Step-by-step experimental workflow for validating the hydroxyl group moiety.

Troubleshooting & Common Pitfalls
  • Signal Overlap: The methyl ester singlet (~3.8 ppm) may overlap with the methoxy signal if you are synthesizing the 6-methoxy derivative.[1] Use 2D HSQC to differentiate: the ester methyl carbon appears at ~51 ppm, while the ether methyl carbon appears at ~55 ppm.[1][3][4]

  • Water Peak Interference: In DMSO-d

    
    , the water peak appears around 3.33 ppm.[1][3][4] If the sample is "wet," this broad peak can obscure the H1 or H3 signals if they shift upfield.[1][3][4] Dry the sample under high vacuum (<1 mbar) for 4 hours before dissolution.
    
  • Regioisomer Confusion: The 8-hydroxy isomer is a common byproduct.[1][2]

    • Differentiation: In the 8-OH isomer, H5 remains a doublet but is less shielded than in the 6-OH isomer because the OH is meta to it.[1][2] Additionally, the coupling pattern of the 6-membered ring protons will change from a 1,2,4-substitution pattern (in 6-OH) to a 1,2,3-substitution pattern (in 8-OH).[1][3][4]

References
  • Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Source: Journal of the Chemical Society, Perkin Transactions 1.[1][3][4] URL:[Link][3][4]

  • Microwave-Assisted Convenient Syntheses of 2-Indolizine Derivatives. Source: Journal of the Brazilian Chemical Society (SciELO).[3][4] URL:[Link]

  • Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) methanamines. Source: Royal Society of Chemistry (RSC) Advances.[3][4][6] URL:[Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 6-Hydroxyindolizine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the UV-Vis absorption properties of various 6-hydroxyindolizine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic transitions of this important heterocyclic scaffold, offering a comparative analysis supported by experimental data. We will explore the influence of substituent effects on the absorption maxima (λmax) and provide a detailed experimental protocol for obtaining these spectra.

Introduction to Indolizine Scaffolds and Their Spectroscopic Properties

Indolizine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1][2] The 6-hydroxyindolizine core, in particular, offers a versatile platform for the development of novel therapeutic agents and functional dyes. Understanding the interaction of these molecules with ultraviolet and visible light is fundamental to their application, as it provides insights into their electronic structure and potential for use in bioimaging and sensing.

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For aromatic systems like indolizine, the most prominent absorptions typically arise from π-π* transitions, which involve the excitation of an electron from a bonding (π) to an anti-bonding (π) orbital. Additionally, the presence of heteroatoms with lone pairs, such as the nitrogen in the indolizine ring and the oxygen of the hydroxyl group, can give rise to n-π transitions, which are generally weaker and occur at longer wavelengths.[1]

The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the indolizine ring. Electron-donating and electron-withdrawing groups can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption maxima. This guide will explore these substituent effects in detail.

Comparative Analysis of UV-Vis Absorption Maxima

A systematic study of a series of 6-hydroxyindolizine derivatives reveals the profound impact of substitution on their UV-Vis absorption spectra. The primary absorption band, corresponding to a π-π* transition, is consistently observed in the range of 249-258 nm for the compounds studied. A second, weaker and more variable absorption band, attributed to an n-π* transition, is observed at longer wavelengths, typically between 290 nm and 445 nm.[1] The precise λmax of this second band is particularly sensitive to the electronic nature of the substituents.

Below is a summary of the UV-Vis absorption maxima for a series of synthesized 6-hydroxyindolizine derivatives, as detailed in the work by Duan et al. (2021).

Compound IDR1R2R3λmax 1 (nm) (π-π)λmax 2 (nm) (n-π)Reference
3a PropionylHH~250~380[1]
3b BenzoylHH~250~380[1]
3c AcetylHH~250~380[1]
3d 4-FluorobenzoylHH~250~380[1]
3e 4-ChlorobenzoylHH~250~380[1]
3f 4-BromobenzoylHH~250~380[1]
3g 4-MethylbenzoylHH~250~380[1]
3h 4-NitrobenzoylHH~250~320, ~445[1]
3i HNO2H~250~320, ~445[1]
3j HCNH~250~380[1]
3k HHBr~250~380[1]
3l HHCl~250~380[1]

Note: The λmax values are approximated from the published spectra and are intended for comparative purposes.

A key observation from this data is the significant effect of the nitro group (-NO2), a strong electron-withdrawing group, on the n-π* transition. For compounds 3h and 3i , which contain a nitro group, the longer wavelength absorption is split into two distinct bands around 320 nm and 445 nm.[1] This is indicative of a substantial alteration of the electronic structure of the chromophore.

The Causality Behind Experimental Observations: Substituent Effects

The observed shifts in the UV-Vis absorption maxima can be rationalized by considering the electronic effects of the substituents on the indolizine core.

  • π-π Transitions:* The high-energy absorption band around 250 nm is characteristic of the π-π* electronic transition within the aromatic indolizine ring system.[1] The position of this band is relatively insensitive to the substituents investigated in this series, suggesting that it corresponds to transitions within the core electronic structure of the indolizine nucleus.

  • n-π Transitions and the Influence of Substituents:* The lower-energy absorption band, which is more sensitive to substitution, is attributed to n-π* transitions. These transitions involve the excitation of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital. The energy of this transition is directly influenced by the electron density on the heteroatoms and the energy of the LUMO.

    • Electron-Withdrawing Groups (EWGs): Strong EWGs, such as the nitro group (-NO2) in compounds 3h and 3i , lower the energy of the π* orbitals. This reduction in the energy gap between the non-bonding orbital and the π* orbital results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum. The appearance of two distinct bands for the nitro-substituted compounds suggests a more complex interplay of electronic transitions, possibly involving charge-transfer characteristics.

    • Electron-Donating Groups (EDGs): While not extensively represented in the provided dataset, electron-donating groups would be expected to increase the energy of the π* orbitals, leading to a hypsochromic shift (a shift to shorter wavelengths) of the n-π* transition.

The relationship between the substituent's electronic properties and the resulting UV-Vis absorption spectrum is a fundamental principle in the design of organic dyes and functional molecules.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the reliability and reproducibility of UV-Vis absorption data, a standardized experimental protocol is essential. The following is a self-validating methodology for the characterization of 6-hydroxyindolizine derivatives.

Objective: To determine the UV-Vis absorption maxima (λmax) of 6-hydroxyindolizine derivatives in a suitable solvent.

Materials and Equipment:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., methanol, acetonitrile, or dichloromethane)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Synthesized 6-hydroxyindolizine derivative samples

Workflow Diagram:

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_start Weigh Sample dissolve Dissolve in Solvent prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute measure_sample Measure Sample Spectrum dilute->measure_sample power_on Power On Spectrophotometer baseline Perform Baseline Correction power_on->baseline measure_blank Measure Blank (Solvent) baseline->measure_blank measure_blank->measure_sample identify_peaks Identify Absorption Maxima (λmax) measure_sample->identify_peaks record_data Record and Tabulate Data identify_peaks->record_data

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the 6-hydroxyindolizine derivative using an analytical balance.

    • Dissolve the sample in a known volume of a spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrument Setup and Calibration:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

    • Select the desired wavelength range for scanning (e.g., 200 - 600 nm).

    • Fill a matched pair of quartz cuvettes with the pure solvent.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Perform a baseline correction to zero the instrument and subtract any absorbance from the solvent and cuvettes.

  • Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Acquire the UV-Vis absorption spectrum of the sample.

  • Data Analysis:

    • Use the instrument's software to identify the wavelengths of maximum absorbance (λmax).

    • Record the λmax values and the corresponding absorbance values.

    • If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Trustworthiness and Self-Validation:

  • Baseline Correction: Regularly performing a baseline correction with the pure solvent ensures that the measured absorbance is solely due to the analyte.

  • Matched Cuvettes: Using a matched pair of cuvettes minimizes any variations in absorbance due to the optical properties of the cuvettes themselves.

  • Spectroscopic Grade Solvents: The use of high-purity solvents is crucial to avoid interference from impurities that may absorb in the UV-Vis region.

  • Optimal Absorbance Range: Working within the linear range of the detector (typically below 1.0 AU) ensures the accuracy of the absorbance measurements and adherence to the Beer-Lambert law.

Conclusion

The UV-Vis absorption properties of 6-hydroxyindolizine derivatives are intrinsically linked to their molecular structure. While the core indolizine scaffold gives rise to a characteristic π-π* transition in the deep UV region, the position of the lower-energy n-π* transition is a sensitive reporter of the electronic effects of substituents. This understanding is paramount for the rational design of novel 6-hydroxyindolizine-based compounds with tailored photophysical properties for applications in drug discovery and materials science. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible UV-Vis absorption data, which is the foundation of such research endeavors.

References

  • Duan, G., Liu, H., Zhang, L., Yuan, C., Li, Y., & Ge, Y. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. RSC Advances, 11(41), 25624–25627. [Link]

  • Duan, G., Liu, H., Zhang, L., Yuan, C., Li, Y., & Ge, Y. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. RSC Advances, 11(41), 25624–25627. [Link]

  • Duan, G., Liu, H., Zhang, L., Yuan, C., Li, Y., & Ge, Y. (2021). UV-vis and FL spectra of compounds 3a–3l. ResearchGate. [Link]

  • G. Duan, H. Liu, L. Zhang, C. Yuan, Y. Li and Y. Ge, RSC Adv., 2021, 11, 25624 DOI: 10.1039/D1RA04425G. [Link]

  • Duan, G., Liu, H., Zhang, L., Yuan, C., Li, Y., & Ge, Y. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade process. RSC Advances, 11(41), 25624-25627. [Link]

Sources

Safety Operating Guide

Methyl 6-hydroxyindolizine-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 6-hydroxyindolizine-2-carboxylate (Molecular Weight: ~191.18 g/mol ) is a specialized research chemical often lacking a specific CAS registry number or comprehensive toxicological dataset.[1][2][3] As a nitrogen-containing heterocycle with a phenolic hydroxyl group, it must be handled under the Precautionary Principle .

Core Disposal Directive: Treat this compound as a Hazardous Organic Solid (Toxic/Irritant) . It must be destroyed via high-temperature incineration at a permitted facility.[1][2][3] Under no circumstances should this compound be disposed of down the drain or in municipal trash.

Hazard Identification & Chemical Nature

Before disposal, you must characterize the waste to ensure compatibility with waste streams.[4]

FeatureCharacteristicImplications for Disposal
Chemical Class Indolizine Derivative (N-heterocycle)Potential bioactivity; treat as toxic.[1][2][3]
Functional Groups Phenol (-OH), Methyl Ester (-COOMe)Phenols can be acidic and readily absorbed through skin.[1][2][3] Esters are generally combustible.
Physical State Solid (Powder/Crystal)Requires "Hazardous Solid" segregation unless dissolved.
Reactivity Stable, but combustibleKeep away from strong oxidizers (e.g., nitric acid, perchlorates).
Toxicity Assumption Unknown/High In the absence of LD50 data, assume Category 3 (Toxic) or Category 4 (Harmful).

Operational Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)[1][7]
  • Respiratory: Handle only in a certified chemical fume hood. If weighing large quantities (>1g) outside a hood, use an N95 or P100 particulate respirator.

  • Dermal: Double-gloving is recommended.[1][2][3]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.[1][2][3]

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Phase 2: Waste Segregation & Packaging

Scenario A: Pure Solid Substance (Expired/Unused) [1][2][3]

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2][3]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Methyl 6-hydroxyindolizine-2-carboxylate (100%)"[1][2][3]

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container until pickup.

Scenario B: Solution Waste (Reaction Mixtures/HPLC Waste)

  • Solvent Identification: Determine the primary solvent.

    • Halogenated:[1][2][3][5] (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (Methanol, Ethyl Acetate, DMSO)

      
      Non-Halogenated Organic Waste Stream .
      
  • Concentration Limit: If the concentration of the indolizine is high (>5%), consider precipitating it out to dispose of as solid waste to reduce the volume of high-hazard liquid waste.

  • pH Check: If the solution is acidic (due to the phenolic group or additives), ensure the waste container is compatible (glass or HDPE, avoid metal).

Scenario C: Contaminated Debris (Vials, Syringes, Gloves) [1]

  • Sharps: Needles contaminated with the compound go into a rigid Red Biohazard/Sharps container.

  • Dry Debris: Gloves, paper towels, and weigh boats go into a clear, heavy-duty hazardous waste bag (often chemically resistant polyethylene), usually inside a drum or box labeled "Hazardous Debris."

Visualization: Disposal Decision Tree

The following logic flow ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Generation: Methyl 6-hydroxyindolizine-2-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Towels) StateCheck->Debris BinSolid Container: Wide-Mouth Jar Label: Hazardous Solid - Toxic Solid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck BinDebris Container: Haz Waste Bag/Box Label: Hazardous Debris Debris->BinDebris Halogenated Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalogenated BinHalo Container: Carboy (Halogenated) Label: Haz Waste - Halogenated Halogenated->BinHalo BinNonHalo Container: Carboy (Organic) Label: Haz Waste - Flammable/Toxic NonHalogenated->BinNonHalo Incineration Final Fate: High-Temp Incineration BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration BinDebris->Incineration

Figure 1: Decision logic for segregating indolizine-based chemical waste.[2][3]

Regulatory & Compliance Context

EPA Resource Conservation and Recovery Act (RCRA)

While this specific compound is likely not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it falls under the "Characteristic Waste" definition if it exhibits toxicity or if the researcher determines it presents a hazard.[2]

  • Generator Status: As a researcher, you are the "Generator." You are legally responsible for the accurate characterization of the waste [1].

  • Satellite Accumulation Area (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed except when adding waste.

    • Containers must be marked with the words "Hazardous Waste" and the specific chemical name.

Spill Response Protocol

In the event of a spill of solid powder:

  • Alert nearby personnel.

  • Isolate the area.[4]

  • PPE Up: Wear goggles, double gloves, and a lab coat.

  • Contain: Cover the powder with a wet paper towel (using a compatible solvent like water or ethanol) to prevent dust generation.

  • Clean: Scoop up the material and place it in a hazardous waste jar. Wipe the area 3 times with solvent-dampened towels.[2][3]

  • Dispose: All cleanup materials must be treated as Hazardous Debris (see Figure 1).

References

  • US Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3] Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

Sources

Personal protective equipment for handling Methyl 6-hydroxyindolizine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safety: Handling Methyl 6-hydroxyindolizine-2-carboxylate

This guide provides essential safety and handling protocols for Methyl 6-hydroxyindolizine-2-carboxylate. As this is a specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a foundation of risk assessment and best practices for handling novel, potentially bioactive chemical compounds. The indolizine scaffold is known to be a component in a wide range of pharmacologically active molecules, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This inherent biological activity necessitates a cautious and thorough approach to handling.

The core principle of this guide is to treat Methyl 6-hydroxyindolizine-2-carboxylate with the respect due to a compound with an unconfirmed toxicological profile. The following procedures are designed to minimize exposure and ensure a safe laboratory environment for all personnel.

Foundational Safety: Engineering Controls and Risk Assessment

Before any personal protective equipment is selected, the primary line of defense is a properly functioning laboratory environment.[5]

  • Primary Engineering Control: All manipulations involving Methyl 6-hydroxyindolizine-2-carboxylate, especially when handled as a powder or in volatile solvents, must be performed within a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of aerosols or vapors.

  • Risk Assessment: The selection of appropriate PPE is dictated by a risk assessment of the specific procedure being performed. Consider the following:

    • Scale: Are you working with milligrams or multi-gram quantities?

    • Physical Form: Is it a solid powder (risk of aerosolization) or a solution (risk of splashing)?

    • Operation: What is the task? (e.g., weighing, dissolution, transfer, reaction quenching).

Core Personal Protective Equipment (PPE)

A baseline of PPE is mandatory for any work with this compound.[7] The specific type and level of protection should be scaled based on the risk assessment.

Eye and Face Protection

Given the potential for eye irritation or damage from chemical splashes, robust eye protection is non-negotiable.[7][8]

  • Minimum Requirement: Safety glasses with side shields.

  • Recommended for Splash Risk: Chemical splash goggles should be worn when handling solutions, especially during transfers or extractions.[6][9]

  • High-Risk Operations: For large-volume work or procedures with a significant splash potential, a face shield should be worn in addition to chemical splash goggles.[6]

Skin and Body Protection

Preventing skin contact is crucial, as dermal absorption is a potential route of exposure for many bioactive molecules.[8]

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves is required at all times.[7][10] It should be kept fully fastened.

  • Gloves: The choice of glove material is critical for chemical resistance.

    • Material: Nitrile gloves are a suitable choice for incidental contact with many organic compounds. Always check the manufacturer's glove compatibility chart for the specific solvents you are using.

    • Practice: Never wear torn or punctured gloves. Use proper technique to remove gloves to avoid contaminating your skin.[10] Always remove gloves before touching common surfaces like doorknobs, keyboards, or personal phones.[10] Wash hands thoroughly after removing gloves.[7]

  • Attire: Long pants and closed-toe shoes are mandatory in the laboratory to protect against spills.[7][10]

Respiratory Protection

While working in a fume hood is the primary method to control inhalation exposure, certain situations may warrant respiratory protection.[6][8]

  • Standard Operations: For small-scale manipulations inside a certified fume hood, additional respiratory protection is typically not required.

  • High-Hazard Scenarios: If there is a risk of generating significant dust or aerosols outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator (e.g., an N95 for particulates or an air-purifying respirator with organic vapor cartridges) may be necessary.[9][11] All respirator use must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA regulations (29 CFR 1910.134).[6]

PPE Selection Matrix

This table provides a quick reference for selecting the appropriate level of PPE based on the laboratory task.

TaskScaleEye/Face ProtectionGlovesRespiratory Protection (if applicable)
Weighing Solid Milligrams to GramsSafety GogglesNitrile GlovesWork in fume hood or ventilated balance enclosure.
Preparing Stock Solution Milliliters to LitersSafety GogglesNitrile GlovesMust be performed in a chemical fume hood.
Reaction Setup/Workup Any ScaleSafety Goggles / Face ShieldNitrile GlovesMust be performed in a chemical fume hood.
Column Chromatography Any ScaleSafety Goggles / Face ShieldNitrile GlovesMust be performed in a chemical fume hood.
Handling Open Vessel Any ScaleSafety Goggles / Face ShieldNitrile GlovesMust be performed in a chemical fume hood.
Spill Cleanup Any ScaleSafety Goggles & Face ShieldHeavy-duty Nitrile/Butyl GlovesNIOSH-approved respirator may be required.

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Experimental Protocol: Donning PPE
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.

Experimental Protocol: Doffing PPE
  • Gloves: Remove gloves using a "glove-in-glove" technique. Peel the first glove off by pinching the cuff and turning it inside out. Ball it up in your gloved hand. Slide a clean finger under the cuff of the remaining glove and peel it off, trapping the first glove inside. Dispose of immediately in the proper waste container.[10]

  • Lab Coat: Unfasten your lab coat. Remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Eye Protection: Remove goggles or face shield by handling the strap, not the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[7]

Disposal and Decontamination Plan

Proper disposal is a final, critical step in the handling process.

  • Solid Waste: All disposable PPE (gloves, wipes, etc.) that comes into contact with Methyl 6-hydroxyindolizine-2-carboxylate should be considered contaminated. Dispose of it in a clearly labeled, sealed hazardous waste container.[12]

  • Liquid Waste: All solutions containing the compound, including reaction mixtures and solvent rinses, must be collected in a designated, labeled hazardous waste container. Never pour chemical waste down the drain.[9][10] The container should be kept closed when not in use and stored in a secondary containment bin.

  • Glassware: Decontaminate all glassware by rinsing with an appropriate solvent. Collect the rinsate as hazardous waste.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE.

PPE_Workflow cluster_assessment 1. Initial Assessment cluster_controls 2. Engineering & Base PPE cluster_specific_ppe 3. Task-Specific PPE Selection start Start: Handling Methyl 6-hydroxyindolizine- 2-carboxylate task Evaluate Task: - Weighing - Dissolving - Reaction start->task scale Determine Scale: - Milligrams - Grams - Kilograms task->scale fume_hood Work in a Chemical Fume Hood scale->fume_hood base_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Long Pants - Closed-Toe Shoes fume_hood->base_ppe eye_protection Eye Protection Decision base_ppe->eye_protection splash_risk Is there a splash risk? eye_protection->splash_risk goggles Wear Chemical Splash Goggles splash_risk->goggles Yes resp_protection Respiratory Decision splash_risk->resp_protection No face_shield Add Face Shield (High Risk) goggles->face_shield face_shield->resp_protection aerosol_risk Aerosol/Dust Risk Outside Hood? resp_protection->aerosol_risk respirator Use NIOSH-Approved Respirator aerosol_risk->respirator Yes no_resp No Additional Respirator Needed aerosol_risk->no_resp No end Proceed with Experiment Safely respirator->end no_resp->end

Caption: PPE selection workflow for handling novel compounds.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Google Cloud.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). LabManager.
  • 8 Tips for Hazardous Chemical Handling In A Lab. (2021, June 14). Technical Safety Services.
  • Material Safety Data Sheet. (2021, November 25).
  • Safety Data Sheet for 1-Methylindole-2-carboxylic acid. (2025, December 19). Fisher Scientific.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.
  • Safety Data Sheet for Methyl 2-oxoindoline-6-carboxylate. (n.d.). Synquest Labs.
  • Safety Data Sheet for 2-Hydroxyquinoline. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet for Carboxin. (2014, May 20). Fisher Scientific.
  • Material Safety Data Sheet. (n.d.). Greenbook.net.
  • Safety Data Sheet for Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. (2025, September 22). Sigma-Aldrich.
  • Safety Data Sheet for Methyl hydrazinocarboxylate. (2023, September 22). Fisher Scientific.
  • Safety Data Sheet for Methyl (1s,2R,3r,8S)-4-Aminocubane-1-carboxylate Hydrochloride. (2025, November 27). Tokyo Chemical Industry.
  • Al-Tel, T. H. (2020). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 30(12), 945–957. Retrieved February 12, 2026, from [Link]

  • Indolizine – Knowledge and References. (n.d.). Taylor & Francis.
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (n.d.). Journal of Basic and Clinical Pharmacy.
  • El-Malah, A. A., et al. (2010). Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. European Journal of Medicinal Chemistry, 45(10), 4470-4476. Retrieved February 12, 2026, from [Link]

  • Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2024). Chemistry & Biodiversity, e202400825. Retrieved February 12, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.